Methyl 5-bromo-3-hydroxypicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBLMMBNZPYLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720970 | |
| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242320-57-5 | |
| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-3-hydroxypicolinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including a bromine atom, a hydroxyl group, and a methyl ester on a pyridine ring, make it a versatile building block for the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the discovery of bioactive compounds.
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl 5-bromo-3-hydroxy-2-pyridinecarboxylate | |
| Synonyms | This compound | |
| CAS Number | 1242320-57-5 | |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, inert atmosphere | |
| InChI Key | YWBLMMBNZPYLTJ-UHFFFAOYSA-N |
Synthesis
A potential, though unconfirmed, synthetic pathway is illustrated below. This diagram is a logical representation of a possible synthesis and is not based on a published experimental protocol.
Caption: A plausible, generalized synthetic pathway for this compound.
Applications in Chemical Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The bromine atom at the 5-position and the hydroxyl group at the 3-position provide two reactive sites for further functionalization through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo- and hydroxy- functional groups on the pyridine ring allow for selective modifications, enabling the construction of complex heterocyclic systems. This compound is commonly employed in cross-coupling reactions to introduce the picolinate scaffold, which is prevalent in bioactive molecules.
The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling reactions, allowing for the formation of a carbon-carbon bond with a variety of boronic acids and esters. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents at this position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general protocol for the Suzuki-Miyaura coupling of a bromo-pyridine derivative is as follows. Note that specific conditions such as the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time, would need to be optimized for this compound.
-
Reaction Setup: In a Schlenk flask, combine the bromo-pyridine substrate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium phosphate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1][2]
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
The bromine atom also allows for the formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination. This reaction is instrumental in synthesizing substituted amino-pyridines, which are important pharmacophores.
General Experimental Protocol for Buchwald-Hartwig Amination:
The following is a general procedure for the Buchwald-Hartwig amination of a bromo-pyridine. Optimization of the catalyst, ligand, base, and solvent is crucial for success.
-
Reaction Setup: To a dry, sealable reaction tube, add the bromo-pyridine substrate (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[3][4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in Herbicide Development
This compound is a key intermediate in the synthesis of novel herbicides. Picolinate derivatives are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
HPPD Inhibition Signaling Pathway
HPPD is a crucial enzyme in the tyrosine catabolism pathway, which is responsible for the biosynthesis of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, the production of plastoquinone is blocked, leading to the degradation of chlorophyll and subsequent bleaching and death of the plant.
References
An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-3-hydroxypicolinate is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] This technical guide provides a summary of its known structural and chemical properties. However, it is important to note that detailed experimental protocols, comprehensive spectroscopic analyses, and data on its biological activity are not extensively available in the public domain. This document compiles the available information from various sources to serve as a foundational reference for researchers.
Chemical Structure and Properties
This compound is a substituted picolinic acid ester. The structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl ester group at the 2-position.
Structure:
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242320-57-5 | [2] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not publicly available. The characterization of related pyridine derivatives is well-established in the scientific literature, and it is anticipated that this compound would exhibit spectral features consistent with its structure.[3][4][5][6]
-
¹H NMR: Expected signals would include peaks corresponding to the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, hydroxyl, and methyl ester substituents.
-
¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a brominated pyridine derivative.
Synthesis and Purification
Specific, detailed experimental protocols for the synthesis and purification of this compound are not described in the available scientific literature. However, general synthetic strategies for substituted picolinates often involve multi-step sequences starting from commercially available pyridine derivatives. These can include halogenation, nitration, reduction, and esterification reactions.
A plausible, though unverified, synthetic approach could involve the bromination and hydroxylation of a suitable picolinic acid precursor, followed by esterification.
Hypothetical Synthetic Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Purification would likely involve standard techniques such as recrystallization or column chromatography.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity of this compound or its involvement in any specific signaling pathways. Its primary documented application is as a building block for the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.[1] Substituted pyridine scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and enzyme inhibition.[7][][9][10][11] Therefore, derivatives of this compound could potentially be explored for various therapeutic applications. The presence of the picolinate moiety suggests potential for metal chelation, a property utilized in some drug delivery systems.[12][13]
Due to the absence of data on biological activity, no signaling pathway diagrams can be provided.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazards:
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a commercially available chemical intermediate with a defined structure. While its potential as a precursor for bioactive molecules is evident from the broader class of substituted pyridines, there is a notable lack of specific, in-depth technical data in the public domain. Further research is required to elucidate its detailed physicochemical properties, develop and publish standardized experimental protocols for its synthesis and analysis, and to explore its potential biological activities. This guide serves as a summary of the currently available information and highlights the existing data gaps for the scientific community.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1242320-57-5 [sigmaaldrich.com]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 13. Picolinate | C6H4NO2- | CID 6920223 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 5-bromo-3-hydroxypicolinate (CAS No. 1242320-57-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
Methyl 5-bromo-3-hydroxypicolinate is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1242320-57-5 | |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| IUPAC Name | methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |
| Synonyms | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI | 1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 | |
| InChIKey | YWBLMMBNZPYLTJ-UHFFFAOYSA-N |
Spectroscopic Data
While raw spectral data (NMR, IR, Mass Spectrometry) are not publicly available, chemical suppliers indicate the availability of such data upon request. This information is crucial for the verification of the compound's identity and purity in a laboratory setting.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of agrochemicals and pharmaceuticals.[1] The presence of bromo and hydroxy functional groups allows for selective chemical modifications, facilitating the construction of more complex molecular architectures.[1] It is particularly valuable in cross-coupling reactions to introduce the picolinate scaffold, a common motif in many biologically active molecules.[1]
Intermediate in the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors
A notable application of this compound is in the synthesis of novel compounds targeting Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases that have emerged as promising therapeutic targets for inflammatory diseases.
A patent (WO2019238424A1) describes the use of this compound as a starting material for the synthesis of SIK inhibitors. The synthetic route involves the reaction of the hydroxyl group of this compound.
The general workflow for the utilization of this compound in the synthesis of SIK inhibitors is depicted in the following diagram.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature. However, patent literature provides an outline of its use.
Example from Patent WO2019238424A1: Synthesis of Methyl 5-bromo-3-(difluoromethoxy)picolinate
This protocol describes the difluoromethylation of the hydroxyl group of this compound.
-
Reactants:
-
This compound
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
-
Solvent:
-
Acetonitrile (ACN)
-
-
General Procedure (as inferred from patent):
-
A mixture of this compound, sodium chlorodifluoroacetate, and potassium carbonate is prepared in acetonitrile.
-
The reaction mixture is stirred at reflux.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice.
-
The product is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Further purification is likely achieved through techniques such as column chromatography.
-
The logical flow of this experimental procedure can be visualized as follows:
Safety and Handling
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
-
Store in an inert atmosphere at 2-8°C.
Conclusion
This compound (CAS No. 1242320-57-5) is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility as a precursor to SIK inhibitors highlights its potential in the development of novel therapeutics for inflammatory conditions. While a lack of publicly available, detailed experimental protocols and spectroscopic data presents a challenge, the information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound. It is recommended that users procure material safety data sheets (MSDS) and certificates of analysis (COA) from their suppliers for comprehensive safety and analytical information.
References
The Picolinate Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Applications in Drug Development
An in-depth exploration for researchers, scientists, and drug development professionals.
Picolinic acid, a simple pyridine derivative, and its myriad derivatives have emerged as a "privileged" structural motif in the landscape of modern drug discovery.[1] From early observations of its metal-chelating properties to its contemporary role as a cornerstone for potent enzyme inhibitors and therapeutic agents, the journey of picolinate derivatives is a testament to the enduring power of fundamental chemical structures in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of picolinate derivatives, offering detailed experimental insights and a forward-looking perspective for researchers in the field.
A Historical Overview: From Metal Chelation to Medical Significance
The story of picolinate derivatives begins with the characterization of picolinic acid (pyridine-2-carboxylic acid) itself. First reported in 1917, chromium(III) picolinate was one of the early-synthesized coordination complexes.[2][3] The chelating properties of picolinic acid were recognized as early as 1879, when it was shown to efficiently bind copper and iron.[2] This fundamental characteristic of forming stable complexes with various metal ions has remained a central theme in the applications of picolinate derivatives.[4]
Picolinic acid is not merely a synthetic curiosity; it is an endogenous metabolite of the amino acid L-tryptophan, produced via the kynurenine pathway.[2][5] While its precise physiological role is still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative effects, and is thought to aid in the intestinal absorption of divalent and trivalent metal ions like zinc(II).[2][5]
The therapeutic potential of picolinate derivatives gained significant attention with the popularization of chromium(III) picolinate as a dietary supplement.[6] Marketed for its potential to improve glucose metabolism and insulin sensitivity, it has been the subject of numerous studies, although its efficacy remains a topic of discussion.[3][7][8][9][10] This widespread use brought the picolinate scaffold to the forefront of biochemical and medical research, paving the way for the exploration of other derivatives in a broader range of therapeutic areas.
Synthetic Strategies for Picolinate Derivatives
The versatility of the picolinate scaffold stems from the numerous synthetic routes available for its modification. These methods allow for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.
Core Synthesis of Picolinic Acid
Historically, picolinic acid was prepared by the permanganate oxidation of α-picoline.[11] Modern commercial production often involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis.[5]
General Synthesis of Activated Picolinate Esters
A common and adaptable method for synthesizing picolinate esters, which serve as key intermediates for further derivatization, involves the activation of the carboxylic acid moiety.[1]
Experimental Protocol: Synthesis of Activated Picolinate Esters [1]
-
Materials: Picolinic acid derivative, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), appropriate alcohol or phenol, Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF), Anhydrous diethyl ether.
-
Procedure:
-
To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride.
-
Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
-
Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.
-
Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
-
Multi-Component Reactions for Picolinate Synthesis
More recent advancements include the use of multi-component reactions catalyzed by novel materials like metal-organic frameworks (MOFs). For instance, UiO-66(Zr)-N(CH₂PO₃H₂)₂ has been employed as a heterogeneous catalyst for the synthesis of picolinates and picolinic acid derivatives from 2-oxopropanoic acid or its ester, ammonium acetate, malononitrile, and various aldehydes.[12][13] This approach offers the advantage of ambient temperature synthesis.[12]
Biological Activities and Therapeutic Applications
The unique structural and electronic properties of the picolinate scaffold make it a versatile building block for molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[14]
Enzyme Inhibition
Picolinic acid derivatives have proven to be successful as inhibitors for various enzymes.[1] Notable examples that have progressed to clinical trials include Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor.[1] The ability to readily modify the picolinate structure allows for the design of potent and selective inhibitors targeting specific enzyme active sites.
A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their antitumor activity.[15][16] One compound, designated 6p, exhibited potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with performance exceeding that of the reference drug sorafenib.[15][16] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase.[15][16]
Metal-Based Therapeutics and Diagnostics
The inherent chelating ability of picolinic acid is exploited in the design of metal-based drugs and diagnostic agents.[1][4] Chromium picolinate is a well-known example used as a nutritional supplement.[1] The coordination of picolinate derivatives to metal ions can modulate their bioavailability, stability, and biological activity.
A study on chromium(III) picolinate and its derivatives investigated the relationship between their chemical properties and biotoxicity.[6] It was found that the dynamic stability of these complexes is primarily dependent on the Cr-N bond length, which correlates with their electrochemical potentials and the generation of reactive oxygen species.[6] Despite this, no significant biological toxicity was observed in MTT and sub-chronic oral toxicity studies for the tested compounds.[6]
Anticonvulsant Activity
Derivatives of picolinic acid have also been explored for their potential as anticonvulsants. A series of fourteen analogs of a potent but short-acting anticonvulsant, Pic-BZA, were synthesized and evaluated.[17] Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) emerged as the most effective compound in this series.[17]
Quantitative Data on Picolinate Derivatives
The following tables summarize quantitative data for representative picolinate derivatives, illustrating their biological activities.
Table 1: Inhibition of Cell Proliferation by N-methylpicolinamide-4-thiol Derivatives (IC₅₀ in µM) [15]
| Compound | HepG2 (Liver) | HCT-116 (Colon) | SW480 (Colon) | SPC-A1 (Lung) | A375 (Melanoma) |
| 6a | 16.54 | >50 | >50 | >50 | >50 |
| 6p | 5.21 | 6.34 | 7.89 | 8.12 | 9.53 |
| Sorafenib | 10.23 | 11.56 | 12.34 | 13.78 | 15.67 |
Table 2: Physicochemical and Biological Properties of Chromium(III) Picolinate Derivatives [6][18]
| Compound | Substituent (R) | Cr-N Bond Length (Å) (approx.) | Fenton-like Reactivity | Toxicity to MCF-7 cells |
| Cr(pic)₃ | H | 2.05 | Moderate | Non-toxic |
| Cr(5-Br-pic)₃ | 5-Br | Not reported | Higher | Non-toxic |
| Cr(5-CF₃-pic)₃ | 5-CF₃ | Not reported | Higher | Non-toxic |
| Cr(4-Cl-pic)₃ | 4-Cl | Not reported | Moderate | Non-toxic |
| Cr(3-CH₃-pic)₃ | 3-CH₃ | 2.06 | Lower | Non-toxic |
Visualizing the Role of Picolinate Derivatives
Diagrams generated using Graphviz (DOT language) can effectively illustrate the synthesis, modification, and biological interactions of picolinate derivatives.
Experimental Workflow: Synthesis and Modification
The following diagram outlines a general workflow for the synthesis of activated picolinate esters and their subsequent modification via a Suzuki-Miyaura cross-coupling reaction, a common method for creating diverse compound libraries.[1]
Signaling Pathway: Hypothetical Kinase Inhibition
Picolinate-derived molecules can interact with various signaling pathways implicated in disease. The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might act to block downstream signaling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Chromium Picolinate Changes Your Body - Qubtiva [qubtiva.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Substituted Picolinates: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The picolinate scaffold, a pyridine-2-carboxylic acid derivative, represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its unique electronic and structural properties, including its ability to chelate metal ions, have led to the development of compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of promising research avenues for substituted picolinates, focusing on their application in antibacterial, neuroprotective, metabolic, and enzymatic-inhibitory contexts. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of key biological pathways and experimental workflows are provided to empower researchers in their drug discovery and development endeavors.
Antibacterial Activity: Targeting Clostridioides difficile
A significant area of research for substituted picolinates lies in the development of potent and selective antibacterial agents against Clostridioides difficile, a leading cause of healthcare-associated infections. Structure-activity relationship studies have revealed that specific substitutions on the picolinamide core can lead to exquisite selectivity for C. difficile over other gut microbiota, a crucial factor in preventing recurrent infections.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro activity of selected picolinamide analogues against C. difficile and Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the impact of substitutions on potency and selectivity.[1][2][3]
| Compound | R¹ | R² | R³ | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity (MRSA MIC / C. difficile MIC) |
| 4 | H | H | H | 0.25 | 0.25 | 1 |
| 87 | H | 2-Cl | 4-Cl | 0.125 | 128 | 1024 |
| 94 | H | 2-F | 4-F | 0.125 | >128 | >1024 |
| 108 | OCH₃ | H | H | 1 | 16 | 16 |
| 114 | OCH₃ | 2-Cl | 4-Cl | 0.25 | 64 | 256 |
Experimental Protocol: Antimicrobial Susceptibility Testing
A standardized broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of substituted picolinates against C. difficile.[4][5]
Materials:
-
Substituted picolinate compounds
-
Clostridioides difficile strains (e.g., ATCC 43255)
-
Anaerobic Basal Broth (ABB)
-
96-well microtiter plates
-
Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in ABB in a 96-well plate.
-
Prepare an inoculum of C. difficile from an overnight culture to a final concentration of 5 x 10⁵ CFU/mL in ABB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates in an anaerobic chamber at 37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Proposed Mechanism of Action
While the exact molecular target is still under investigation, studies suggest that these picolinamide antibacterials inhibit cell wall biosynthesis in C. difficile.[4][5]
Enzyme Inhibition: Targeting Beta-Secretase 2 (BACE2)
Substituted picolinates have been investigated as inhibitors of BACE2, an aspartic protease implicated in the processing of the amyloid precursor protein (APP). The development of selective BACE2 inhibitors holds therapeutic potential for conditions such as type 2 diabetes.
Experimental Protocol: BACE2 Inhibition Assay
A Förster Resonance Energy Transfer (FRET) assay is a common method to screen for BACE2 inhibitors.[6][7]
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Substituted picolinate compounds
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the BACE2 enzyme to each well of the microtiter plate.
-
Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths specific to the substrate).
-
Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Experimental Workflow for Inhibitor Screening
Neurological Applications: Anticonvulsant Activity
Derivatives of picolinic acid have demonstrated promising anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy.
Anticonvulsant Activity Data
The following table presents the median effective dose (ED₅₀) of a picolinic acid derivative, Pic-2F-BZA, in various seizure models in mice.[8]
| Seizure Model | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | 24.2 |
| Kainic Acid (KA) | 19.9 |
| AMPA | 39.5 |
| Pentylenetetrazole (PTZ) | 56.2 |
| Bicuculline (BIC) | 76.4 |
| Pilocarpine (PILO) | 160.1 |
| N-methyl-D-aspartic acid (NMDA) | 165.2 |
Experimental Protocol: Anticonvulsant Screening
The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.[8][9][10]
Materials:
-
Male albino mice (e.g., CD-1)
-
Substituted picolinate compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
Procedure:
-
Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with saline.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the ED₅₀, the dose that protects 50% of the animals from the tonic extensor component of the seizure, using a probit analysis.
Metabolic Regulation: The Role of Chromium Picolinate
Chromium picolinate, a coordination complex of chromium(III) and picolinic acid, is a popular nutritional supplement investigated for its potential to improve glucose metabolism and insulin sensitivity.[8]
Experimental Protocol: Assessment of Metabolic Effects in Rodents
This protocol outlines a general procedure for evaluating the effects of chromium picolinate on metabolic parameters in a rodent model of insulin resistance.[11][12]
Materials:
-
Insulin-resistant rodent model (e.g., Zucker diabetic fatty rats)
-
Chromium picolinate
-
Control diet and chromium picolinate-supplemented diet
-
Glucose meter and strips
-
Insulin ELISA kit
-
Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)
Procedure:
-
Acclimatize animals and divide them into control and treatment groups.
-
Administer the respective diets for a specified period (e.g., 8-12 weeks).
-
Monitor body weight and food intake regularly.
-
Perform an OGTT at the end of the treatment period by administering an oral glucose load after an overnight fast and measuring blood glucose at various time points.
-
Perform an ITT by administering an intraperitoneal injection of insulin and measuring blood glucose at various time points.
-
At the end of the study, collect blood samples for the analysis of fasting glucose, insulin, and lipid profiles.
-
Harvest tissues (e.g., liver, muscle, adipose) for further molecular analysis (e.g., Western blotting for insulin signaling proteins).
Insulin Signaling Pathway
Chromium is believed to potentiate the action of insulin, although the exact mechanism is not fully elucidated. It is thought to enhance the insulin signaling cascade.[13][14][15][16][17]
Synthesis of Substituted Picolinates
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of substituted picolinates, allowing for the introduction of various aryl and heteroaryl groups onto the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromopicolinate with a boronic acid.[18][19][20][21][22]
Materials:
-
Ethyl 6-bromopicolinate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add the ethyl 6-bromopicolinate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Synthesis
Conclusion
Substituted picolinates continue to be a fertile ground for the discovery of novel therapeutic agents. The research areas highlighted in this guide—antibacterials, enzyme inhibitors, anticonvulsants, and metabolic regulators—represent some of the most promising avenues for future investigation. By leveraging the provided SAR data, detailed experimental protocols, and a deeper understanding of the underlying mechanisms of action, researchers can accelerate the development of new and effective drugs based on the versatile picolinate scaffold. The logical and experimental workflows presented herein are intended to serve as a practical roadmap for scientists and drug development professionals dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggregation [mdpi.com]
- 8. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of chromium picolinate supplementation on insulin sensitivity, serum lipids, and body weight in dexamethasone-treated rats. | Semantic Scholar [semanticscholar.org]
- 12. ijbcp.com [ijbcp.com]
- 13. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano Chromium Picolinate Improves Gene Expression Associated with Insulin Signaling in Porcine Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. rsc.org [rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Pyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing pyridine carboxylates, essential scaffolds in medicinal chemistry and drug development. The document details classical and modern synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and practical application in a research setting.
Introduction to Pyridine Carboxylates
Pyridine carboxylates are a pivotal class of heterocyclic compounds widely incorporated into the structures of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in drug discovery is due to their ability to act as bioisosteres of other functional groups, participate in hydrogen bonding, and coordinate to metal ions in metalloenzymes. The development of efficient and versatile methods for their synthesis is, therefore, a subject of continuous research and optimization. This guide focuses on three seminal named reactions for pyridine ring formation—the Hantzsch synthesis, the Guareschi-Thorpe condensation, and the Bohlmann-Rahtz synthesis—and explores modern advancements in the field.
Classical Synthesis Methods
The foundational methods for constructing the pyridine ring have been relied upon for over a century, offering robust and straightforward access to a variety of substituted pyridines.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine carboxylate.[1][3] This method is particularly effective for the synthesis of symmetrically substituted pyridine-3,5-dicarboxylates.[4]
A representation of the overall transformation is depicted below.
Caption: General scheme of the Hantzsch Pyridine Synthesis.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[5]
-
Upon cooling, the precipitated product is collected by filtration.[5]
-
The solid is washed with cold ethanol and dried to yield the 1,4-dihydropyridine.[5]
Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).[5]
-
A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.[5]
-
The mixture is heated at 80°C for 1 hour.[5]
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.[5]
-
The crude product is washed with water and recrystallized from ethanol to afford the final pyridine derivative.[5]
The Hantzsch synthesis is known for its good to excellent yields, particularly with modern modifications.
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol, 4h; then NaNO2/AcOH, 80°C, 1h | >90 (typical) | [5] |
| Formaldehyde | Ethyl acetoacetate | Aqueous ammonia | Reflux in ethanol, 30 min | 80 | [6] |
| Various aldehydes | Ethyl/methyl acetoacetate | Ammonium carbonate | Water, sealed vessel, 70-75°C | 86-96 | [7] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasonic irradiation, PTSA catalyst, aqueous micelles | 96 | [2] |
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones, which are valuable precursors to pyridine carboxylates.[8] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5] Modern variations have improved the scope and environmental footprint of this reaction.[9]
The Guareschi-Thorpe condensation leads to the formation of a 2-pyridone ring.
Caption: General scheme of the Guareschi-Thorpe Condensation.
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[5][9]
-
Upon cooling, the precipitated product is collected by filtration.[5]
-
The solid is washed with cold water and dried to yield the desired 2-pyridone.[5]
Recent advancements in the Guareschi-Thorpe condensation have focused on green chemistry principles, achieving high yields in aqueous media.
| Cyano-component | 1,3-Dicarbonyl | Nitrogen Source/Base | Conditions | Yield (%) | Reference |
| Cyanoacetamide | Ethyl acetoacetate | Ammonium carbonate | H2O:EtOH (1:1), 80°C, 4h | High (typical) | [5][9] |
| Ethyl cyanoacetate | Various β-ketoesters/1,3-diketones | Ammonium carbonate | H2O:EtOH (1:1), 80°C | 70-95 | [9] |
| Cyanoacetamide | Various β-ketoesters/1,3-diketones | Ammonium carbonate | H2O:EtOH (1:1), 80°C | 82-96 | [9] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines.[10] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[11] This method is highly versatile for producing 2,3,6-trisubstituted pyridines.[10]
The Bohlmann-Rahtz synthesis proceeds through a distinct aminodiene intermediate.
Caption: General scheme of the Bohlmann-Rahtz Pyridine Synthesis.
-
A solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL) is prepared.[12]
-
The reaction mixture is heated to 120°C for 5 minutes using a microwave reactor or in a sealed tube with conventional heating.[12][13]
-
After cooling, the reaction mixture is typically subjected to an aqueous workup and extracted with an organic solvent (e.g., CH2Cl2).[12]
-
The organic extracts are combined, dried, and concentrated under reduced pressure.[12]
-
The crude product is purified by column chromatography to yield the desired pyridine.[13]
One-pot modifications and microwave assistance have significantly improved the efficiency of the Bohlmann-Rahtz synthesis.
| Enamine | Ethynylketone | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | EtOH-AcOH (5:1) | 120°C, 5 min (microwave) | 86 | [12] |
| Various enamines | Various ethynylketones | Toluene-AcOH (5:1) | Reflux | Good to excellent | [11] |
| Ethyl β-aminocrotonate | 4-(trimethylsilyl)but-3-yn-2-one | Microwave, 170°C | 170°C | Superior to conventional heating | [13] |
Modern Synthetic Approaches
Contemporary research in pyridine synthesis focuses on improving efficiency, selectivity, and sustainability through the development of novel catalytic systems and reaction cascades.
Domino and Multicomponent Reactions
Modern synthetic strategies often employ domino or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach enhances atom economy and reduces waste. Gallium-catalyzed domino synthesis has emerged as a high-yielding method for producing functionalized pyridines from enaminones, 1,3-dicarbonyl compounds, and an ammonium salt.[14][15]
Caption: A typical experimental workflow for a domino synthesis of pyridine carboxylates.
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted to accelerate pyridine synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1] Both the Hantzsch and Bohlmann-Rahtz syntheses have been successfully adapted to microwave conditions, including for continuous flow processes.[1][12]
Catalytic Methods
The development of novel catalysts is a cornerstone of modern organic synthesis. In the context of pyridine carboxylates, various metal and organocatalysts have been employed to enhance reaction efficiency and selectivity. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines.[16] Furthermore, late-stage C4-selective carboxylation of pyridines using CO2 has been achieved through a copper-catalyzed process, offering a direct method for introducing the carboxylate group onto a pre-existing pyridine ring.[17]
Conclusion
The synthesis of pyridine carboxylates is a well-established field with a rich history of named reactions that continue to be relevant in contemporary research. The Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses provide reliable and versatile platforms for accessing a wide range of pyridine derivatives. Modern innovations, including the application of domino reactions, microwave assistance, and novel catalytic systems, have further expanded the synthetic chemist's toolbox, enabling more efficient, selective, and sustainable routes to these important heterocyclic motifs. For researchers in drug development, a thorough understanding of these classical and modern synthetic methodologies is crucial for the design and synthesis of novel therapeutic agents.
References
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 13. youngin.com [youngin.com]
- 14. Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
The Biological Significance of Brominated Organic Compounds: A Technical Guide for Researchers
Abstract
Brominated organic compounds represent a diverse and biologically significant class of molecules with wide-ranging implications for pharmacology and drug development. Predominantly found in marine environments, these natural products exhibit a remarkable spectrum of activities, including antimicrobial, anticancer, and neuroactive properties. The unique physicochemical characteristics imparted by the bromine atom, such as increased lipophilicity and the ability to form halogen bonds, make these compounds promising scaffolds for therapeutic innovation. This technical guide provides an in-depth overview of the biological roles of brominated organic compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Organobromine compounds are naturally produced by a variety of marine organisms, including sponges, algae, and bacteria, as a result of enzymatic halogenation.[1][2][3] The high concentration of bromide in seawater provides a readily available substrate for enzymes like vanadium bromoperoxidases and FADH2-dependent halogenases, leading to the biosynthesis of over 2,200 distinct brominated metabolites.[1][4][5] These compounds play crucial roles in the chemical defense and signaling of their host organisms.[3]
From a medicinal chemistry perspective, the incorporation of bromine into a molecular structure can significantly enhance its therapeutic properties. This strategy, known as "bromination," can lead to increased biological activity, favorable metabolic profiles, and extended duration of action.[6][7] These advantages are attributed, in part, to the "heavy atom effect" and the ability of bromine to participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.[6][7] Consequently, both naturally occurring and synthetic brominated compounds have garnered significant interest as leads for the development of new drugs, with applications in oncology, infectious diseases, and neurology.[8][9]
Pharmacological Applications and Biological Activities
Brominated organic compounds have demonstrated a wide array of pharmacological activities, making them valuable molecules in drug discovery and development. Their applications span various therapeutic areas, from infectious diseases to oncology and neurology.
Antimicrobial Activity
A significant number of brominated marine natural products exhibit potent antimicrobial properties. These compounds are active against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[10] The introduction of bromine into a molecule can enhance its ability to disrupt microbial membranes or inhibit essential enzymatic processes.
Anticancer Activity
The cytotoxic and antiproliferative effects of brominated compounds against various cancer cell lines are well-documented.[8][11] Marine-derived brominated alkaloids and phenols, in particular, have shown promise as anticancer agents.[10][12] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through various signaling pathways.[2][13] For instance, aeroplysinin-1, a brominated isoxazoline alkaloid, inhibits the proliferation of several cancer cell lines with IC50 values in the low micromolar range.[14] Similarly, certain bromophenols isolated from marine algae have demonstrated potent and selective anticancer activity.[12]
Neurological and Other Activities
Beyond their antimicrobial and anticancer properties, brominated compounds have also found applications as sedatives, anesthetics, and anticonvulsants.[8][15] Bromide ions themselves have an inhibitory effect on the central nervous system.[15][16] Furthermore, some synthetic brominated compounds are used in the management of neurological disorders.[9] For example, bromocriptine is a brominated ergot derivative used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[17]
Quantitative Biological Data
The following tables summarize the quantitative biological activity of selected brominated organic compounds, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Selected Brominated Compounds
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Aeroplysinin-1 | Molt-4 (Leukemia) | 0.12 µM | [14] |
| Aeroplysinin-1 | K562 (Leukemia) | 0.54 µM | [14] |
| Aeroplysinin-1 | Du145 (Prostate) | 0.58 µM | [14] |
| Aeroplysinin-1 | PC-3 (Prostate) | 0.33 µM | [14] |
| Aeroplysinin-1 | HCT-116 (Colon) | 4.7 µM | [10] |
| Aeroplysinin-1 | HT-1080 (Fibrosarcoma) | 2.3 µM | [10] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | 13.9 µg/mL | [10][12] |
| Bromophenol 9 | A549 (Lung) | 1.8 nM | [12] |
| Bromophenol 9 | BGC-823 (Gastric) | 3.8 nM | [12] |
| Bromophenol 9 | MCF-7 (Breast) | 2.7 nM | [12] |
| Bromophenol 9 | HCT-8 (Colon) | 2.2 nM | [12] |
| Bromophenol 15 | KB (HeLa) | 3.09 µg/mL | [12] |
| Bromophenol 15 | Bel7402 (Hepatoma) | 3.18 µg/mL | [12] |
| Bromophenol 15 | A549 (Lung) | 3.54 µg/mL | [12] |
| Convolutamine I | Trypanosoma brucei brucei | 1.1 µM | [4] |
| Convolutamine I | HEK293 (Human embryonic kidney) | 22.0 µM | [4] |
| Convolutamine J | Trypanosoma brucei brucei | 13.7 µM | [4] |
| Dictyodendrin F (74) | Bacillus subtilis | 2.7 µM (ATCC 6051), 2.3 µM (ATCC 6633) | [1] |
| Dictyodendrin H (76) | Bacillus subtilis | 1.2 µM (ATCC 6051), 3.1 µM (ATCC 6633) | [1] |
| Dictyodendrin I (77) | Bacillus subtilis | 2.5 µM (ATCC 6051), 2.8 µM (ATCC 6633) | [1] |
| 5-bromoindole-3-glyoxyl-D-tryptophan (46) | Plasmodium falciparum (3D7) | 7.4 µM | [7] |
| 5-bromoindole-3-glyoxyl-D-tryptophan (46) | Plasmodium falciparum (Dd2) | 8.2 µM | [7] |
| 5-bromo-L-serine IGA (43) | SARS-CoV-2 3CLPro | 1.2 µM | [7] |
Table 2: Antimicrobial Activity of Selected Brominated Compounds
| Compound | Microorganism | MIC Value | Reference |
| Purealin C | Staphylococcus aureus | 2.6 µM, 6.2 µM | [1] |
| Purealin C | Bacillus subtilis | 2.6 µM, 2.8 µM | [1] |
| (-)-Purealin B | Bacillus subtilis | 3.4 µM, 3.8 µM | [1] |
| 3-O-methyl massadine chloride | Staphylococcus aureus | 3.7 µM (ATCC 9144), 4.2 µM (ATCC 25923) | [1] |
| 3-O-methyl massadine chloride | Bacillus subtilis | 2.6 µM (ATCC 6051), 2.2 µM (ATCC 6633) | [1] |
| 3-O-methyl massadine chloride | Escherichia coli | 4.4 µM (ATCC 11775) | [1] |
| 3-O-methyl massadine chloride | Pseudomonas aeruginosa | 4.9 µM (ATCC 10145) | [1] |
| (+)-aeroplysinin-1 | MRSA | <32 µg/mL | [18][19] |
Table 3: Therapeutic Dosages of Selected Brominated Drugs
| Drug | Indication | Dosage | Reference |
| Bromide Salts (historical) | Sedative/Anticonvulsant | 3-5 g (adult therapeutic dose) | [6][20] |
| Bromocriptine | Hyperprolactinemia | Initial: 1.25-2.5 mg/day; Maintenance: 2.5-15 mg/day | [17] |
| Bromocriptine | Acromegaly | Initial: 1.25-2.5 mg/day; Maintenance: 20-30 mg/day | [17] |
| Bromocriptine | Parkinson's Disease | Initial: 1.25 mg twice daily | [17] |
Mechanisms of Action and Signaling Pathways
A key mechanism by which many brominated compounds exert their anticancer effects is through the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[3][21][22] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Certain bromophenols and the marine natural product aeroplysinin-1 have been shown to modulate the balance of these proteins, leading to mitochondrial outer membrane permeabilization.[2][13][23] This event triggers the release of cytochrome c from the mitochondria into the cytosol, which then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[3][24] The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][24]
Aeroplysinin-1 has also been shown to inhibit the Akt and ERK signaling pathways, which are crucial for cell proliferation and survival, selectively in endothelial cells.[25][26][27][28] This inhibition contributes to its anti-angiogenic effects.[23][26]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of brominated organic compounds.
Extraction and Isolation of Brominated Compounds from Marine Sponges
This protocol outlines a general procedure for the extraction and bioassay-guided isolation of brominated alkaloids from marine sponges.[11][18][29]
-
Collection and Preparation: Collect marine sponge samples and freeze-dry them. Grind the dried sponge material into a fine powder.
-
Extraction: Macerate the powdered sponge material with a mixture of methanol (MeOH) and chloroform (CHCl3) (typically in a 1:1 ratio). Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between n-butanol and water.
-
Bioassay-Guided Fractionation: Subject the fractions to a relevant bioassay (e.g., antimicrobial or cytotoxicity assay) to identify the active fraction(s).
-
Chromatographic Separation: Further purify the active fraction(s) using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC).
-
Structure Elucidation: Characterize the pure isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).
Synthesis of Brominated Indoles
The following is a general protocol for the synthesis of 5-bromoindole, a common scaffold in bioactive molecules.[15][30][31][32]
-
Protection of Indole: Dissolve indole in an alcoholic organic solvent. Add an aqueous solution of sodium bisulfite and stir for 15-20 hours. Filter the reaction mixture, wash the solid with water, and dry to obtain sodium indoline-2-sulfonate.
-
Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat at 70-90°C for 2-3 hours. Cool the reaction mixture to room temperature, filter, wash with acetic anhydride, and dry to yield sodium 1-acetyl indoline-2-sulfonate.
-
Bromination: Dissolve the acetylated intermediate in water at 0-5°C. Add bromine dropwise while maintaining the temperature below 5°C. Stir for 1-3 hours.
-
Quenching and Deprotection: Add an aqueous solution of sodium bisulfite to quench excess bromine. Adjust the pH to neutral with sodium hydroxide. Heat the solution to 50°C overnight. Make the solution basic with sodium hydroxide and stir for an additional 3 hours at 50°C.
-
Isolation and Purification: Cool the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromoindole.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of a compound against a bacterial strain.[2][6][13][33][34][35]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the bacterial strain on an appropriate agar medium for 18-24 hours. Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][10][12][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro α-Synuclein Binding Assay
This protocol is used to assess the binding of compounds to α-synuclein, a protein implicated in Parkinson's disease.[5][9][36][37][38]
-
Preparation of α-Synuclein: Prepare solutions of α-synuclein monomer and pre-formed fibrils (PFFs) in an appropriate buffer (e.g., PBS).
-
Compound Incubation: Incubate the test compounds with the α-synuclein solutions (both monomer and PFFs) at room temperature for a specified period (e.g., 3 hours).
-
Binding Detection with Thioflavin T (ThT): Prepare a Thioflavin T (ThT) solution in PBS. Add the ThT solution to the wells of a 96-well plate. Add the α-synuclein-compound mixtures to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence indicates the binding of the compound to the aggregated form of α-synuclein.
-
Mass Spectrometry (MS) Binding Assay (Alternative): Incubate the test compound with an α-synuclein protein solution. Analyze the protein-ligand interactions using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to detect the formation of protein-compound complexes.
Conclusion and Future Perspectives
Brominated organic compounds, both of natural and synthetic origin, hold immense potential for the development of novel therapeutic agents. Their diverse biological activities, coupled with the advantageous physicochemical properties conferred by the bromine atom, make them a rich source of inspiration for drug discovery. The continued exploration of marine biodiversity is likely to unveil new brominated scaffolds with unique mechanisms of action. A deeper understanding of the signaling pathways modulated by these compounds will be crucial for their rational design and optimization as targeted therapies. Furthermore, the development of more efficient and sustainable synthetic methodologies for the production of brominated compounds will be essential for their translation from the laboratory to the clinic. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of molecules.
References
- 1. Characterization of apoptosis induced by marine natural products in non small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Beach to the Bedside: Harnessing Mitochondrial Function in Human Diseases Using New Marine-Derived Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Indole synthesis [organic-chemistry.org]
- 9. news-medical.net [news-medical.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Marine Compounds, Mitochondria, and Malignancy: A Therapeutic Nexus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The antiangiogenic compound aeroplysinin-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. oatext.com [oatext.com]
- 27. The Antileukemic and Anti-Prostatic Effect of Aeroplysinin-1 Is Mediated through ROS-Induced Apoptosis via NOX Activation and Inhibition of HIF-1a Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]
- 30. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 31. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. scribd.com [scribd.com]
- 33. protocols.io [protocols.io]
- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 35. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 36. protocols.io [protocols.io]
- 37. criver.com [criver.com]
- 38. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxypicolinates in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypicolinates, a class of heterocyclic organic compounds, are emerging as a versatile scaffold in medicinal chemistry. Characterized by a pyridine ring substituted with both a hydroxyl and a carboxyl group, these molecules and their derivatives possess unique physicochemical properties that make them attractive for drug design and development. Their ability to act as bidentate chelating agents for a variety of metal ions is central to their biological activities, which span anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications. This technical guide provides an in-depth exploration of the role of hydroxypicolinates in medicinal chemistry, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways. While direct quantitative data for hydroxypicolinate derivatives is still emerging, this guide will draw upon data from structurally related compounds, such as 8-hydroxyquinolines and other metal chelators, to illustrate their therapeutic potential.
Core Concepts: Metal Chelation as a Mechanism of Action
The primary mechanism through which hydroxypicolinates and their analogs exert their biological effects is through the chelation of metal ions.[1] Metal ions, such as zinc, copper, and iron, are essential cofactors for a multitude of enzymes and proteins involved in critical cellular processes. Dysregulation of metal ion homeostasis is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Hydroxypicolinates, through their hydroxyl and carboxyl functional groups, can form stable coordination complexes with these metal ions, thereby modulating the activity of metalloenzymes or disrupting metal-dependent signaling pathways. This can lead to the inhibition of enzymes crucial for tumor growth, reduction of metal-induced oxidative stress in neurodegenerative diseases, or modulation of inflammatory responses.
Therapeutic Applications and Quantitative Data
While extensive quantitative data specifically for hydroxypicolinate derivatives is still under active investigation, the broader class of metal-chelating pyridine derivatives and their isosteres has shown significant promise in various therapeutic areas. The following tables summarize representative quantitative data for these related compounds to highlight the potential of the hydroxypicolinate scaffold.
Table 1: Anticancer Activity of Structurally Related Metal Chelating Compounds
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Ru(II)-3-hydroxyflavone derivative (Complex 44) | SW620 (colorectal adenocarcinoma) | 0.75 | [1] |
| Ru(II)-3-hydroxyflavone derivative (Complex 47) | MCF-7 (breast adenocarcinoma) | 8.32 | [1] |
| Rh(III)-quercetin complex (Complex 3) | HeLa (cervical adenocarcinoma) | 4.3 | [1] |
| Rh(III)-quercetin complex (Complex 3) | HepG2 (hepatocellular carcinoma) | 4.8 | [1] |
| Cu(II)-quercetin complex (Complex 50) | MCF-7 (breast adenocarcinoma) | low micromolar | [1] |
| Cu(II)-quercetin complex (Complex 50) | MDA-MB-231 (breast adenocarcinoma) | low micromolar | [1] |
| Kaempferol-metal complexes (52-55) | MDA-MB-231 (breast adenocarcinoma) | Significantly improved vs free ligand | [1] |
Table 2: Anti-Inflammatory Activity of a Structurally Related Pyridine Derivative
| Compound | Assay | IC50 | Reference |
| Polysubstituted pyridine derivative (Compound 51) | NO Release Inhibition (LPS-stimulated RAW264.7 cells) | 3.1 ± 1.1 µM | [2][3] |
| Polysubstituted pyridine derivative (Compound 51) | NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [2][3] |
Key Biological Pathways
Metalloenzyme Inhibition by Chelation
A primary mechanism of action for hydroxypicolinates is the inhibition of metalloenzymes. By chelating the catalytic metal ion (often Zn²⁺) in the active site, these compounds can render the enzyme inactive. This is a key strategy in the development of inhibitors for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are important targets in cancer therapy.
Caption: Metalloenzyme inhibition by a hydroxypicolinate chelating agent.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4] The inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. Metal-chelating compounds may indirectly modulate this pathway by affecting the activity of upstream metalloproteins or by reducing oxidative stress that can activate NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway.
Enzymatic Synthesis of 3-Hydroxypicolinic Acid
3-Hydroxypicolinic acid is a natural product synthesized from L-lysine through a multi-step enzymatic pathway. Understanding this pathway is crucial for biosynthetic engineering and the production of novel pyridine-based compounds.
Caption: Biosynthetic pathway of 3-hydroxypicolinic acid from L-lysine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of hydroxypicolinates and their applications.
Synthesis of 3,6-dihydroxypicolinic acid
This protocol describes a two-step synthesis of a dihydroxypicolinic acid derivative from 3-hydroxypicolinic acid.
Materials:
-
3-Hydroxypicolinic acid
-
Potassium hydroxide (85%)
-
Potassium peroxydisulfate
-
Hydrochloric acid (HCl)
-
Water
-
Acetone
Procedure:
-
Synthesis of 3-Hydroxypyridine-2-carboxylic acid-6-sulfate dipotassium salt monohydrate (Intermediate I):
-
Dissolve potassium hydroxide (1 g, 15 mmol) in 10 ml of water and cool the solution.
-
Add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the precipitate and dry by washing with acetone to yield the dipotassium salt of 3-hydroxypyridine-2-carboxylic acid-6-sulfate monohydrate.
-
-
Synthesis of 3,6-Dihydroxypicolinic acid (Final Product):
-
Suspend the crude intermediate I (150 mg) in 2 ml of water and heat to approximately 313 K to dissolve.
-
Add HCl to adjust the pH to approximately 2. A heavy precipitate will form immediately.
-
After cooling, filter the colorless solid and wash with cold water to yield 3,6-dihydroxypicolinic acid.
-
In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a common in vitro method to screen for anti-inflammatory activity.
Materials:
-
Test compound (e.g., hydroxypicolinate derivative)
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Diclofenac sodium (standard drug)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 ml of egg albumin (from a fresh hen's egg) and 2.8 ml of PBS (pH 6.4).
-
Add 2 ml of varying concentrations of the test compound to the reaction mixture.
-
A similar volume of double-distilled water can serve as a control.
-
Incubate the samples at 37°C for 20 minutes.
-
Increase the temperature to 57°C for 30 minutes to induce denaturation.
-
After cooling to room temperature, add 2.5 ml of PBS.
-
Measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Use Diclofenac sodium as a reference standard.
-
Calculate the percentage inhibition of protein denaturation.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Cell Culture
This protocol simulates ischemic conditions to evaluate the neuroprotective effects of a test compound.[5]
Materials:
-
Primary cortical cell culture
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Glucose-free DMEM
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Propidium Iodide (PI) for cell death assessment
-
Fluorescence microscope
Procedure:
-
Culture primary cortical neurons to maturity.
-
Treat the cells with the test compound at various concentrations for a predetermined pre-incubation period.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with the original culture medium (containing glucose and the test compound).
-
Return the cells to a normoxic incubator (95% air, 5% CO₂).
-
-
Assessment of Cell Viability:
-
At 24 hours post-reoxygenation, stain the cells with Propidium Iodide.
-
Assess cell death using fluorescence microscopy by quantifying the number of PI-positive (dead) cells.
-
Conclusion and Future Directions
Hydroxypicolinates represent a promising and versatile scaffold in medicinal chemistry, with their metal-chelating ability being a key driver of their diverse biological activities. While research into structurally related compounds has demonstrated significant potential in anticancer, anti-inflammatory, and neuroprotective applications, there is a clear need for more extensive quantitative studies on hydroxypicolinate derivatives themselves. Future research should focus on synthesizing and screening libraries of hydroxypicolinate derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific metalloenzymes and signaling pathways directly modulated by these compounds. The development of hydroxypicolinate-based drugs will depend on a deeper understanding of their pharmacokinetics, pharmacodynamics, and off-target effects. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of this exciting class of molecules.
References
Spectroscopic Characterization of Novel Picolinates: A Technical Guide
Introduction
Picolinic acid, a pyridine-based monocarboxylic acid, serves as a versatile bidentate ligand in coordination chemistry, binding to metal ions through its pyridine nitrogen and carboxylate oxygen atoms. The resulting metal picolinate complexes are of significant interest to researchers in drug development and materials science due to their diverse biological activities and structural properties. The development of novel picolinate-based compounds necessitates rigorous characterization to elucidate their structure, confirm their composition, and understand their electronic properties. This technical guide provides an in-depth overview of the key spectroscopic techniques employed in the comprehensive characterization of new picolinate derivatives and complexes, tailored for researchers, scientists, and drug development professionals.
Key Spectroscopic Techniques for Picolinate Characterization
The structural and electronic properties of novel picolinates are elucidated through a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, bonding, and environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of diamagnetic picolinate complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
-
¹H NMR: The proton NMR spectrum of the picolinic acid ligand typically shows distinct signals for the aromatic protons of the pyridine ring and the carboxylic acid proton.[1] Upon coordination to a metal center, shifts in the positions of the aromatic proton signals are observed, indicating a change in the electronic environment of the pyridine ring. The carboxylic acid proton signal disappears upon deprotonation for complex formation.[1] In some cases, the coordination can lead to a downfield shift of the carboxylic acid proton signal in the complex.[2]
-
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the picolinate ligand. The chemical shifts of the pyridine ring carbons and, most notably, the carboxylate carbon (C=O) are sensitive to coordination.[3] The formation of a metal-oxygen bond typically influences the electronic density around the carboxylate group, resulting in a shift of its resonance.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the coordination mode of the picolinate ligand. By comparing the spectrum of the free ligand with that of the metal complex, key vibrational bands can be analyzed.
-
Carboxylate Group Vibrations: In free picolinic acid, the C=O stretching vibration of the carboxylic acid is prominent.[2] Upon deprotonation and coordination, this is replaced by two distinct bands: the asymmetric (νₐₛ COO⁻) and symmetric (νₛ COO⁻) stretching vibrations of the carboxylate group. The positions of these bands and the difference between them (Δν) can help determine the coordination mode (monodentate, bidentate chelating, or bridging).
-
Pyridine Ring Vibrations: The C=N stretching vibration of the pyridine ring often shifts upon coordination to a metal ion, confirming the involvement of the pyridine nitrogen in bonding.[4][5] Deformation vibrations of the pyridine ring are also indicative of coordination.[5]
-
Metal-Ligand Vibrations: In the far-IR region, new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations appear, providing direct evidence of complex formation.[2]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the picolinate complexes. The spectra can confirm the formation of the complex and provide information about the geometry of the coordination sphere, particularly for transition metal complexes.
-
Ligand-Based Transitions: Picolinic acid itself exhibits strong absorption bands in the UV region, corresponding to π → π* transitions within the pyridine ring.[6]
-
Charge-Transfer Bands: Upon complexation, new, often intense, absorption bands may appear. These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
-
d-d Transitions: For complexes with transition metals (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands are observed in the visible region.[1] These correspond to electronic transitions between d-orbitals of the metal ion (d-d transitions), and their position and intensity are indicative of the coordination geometry (e.g., octahedral or tetrahedral).[1]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of novel picolinates. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact complex ions.
-
Molecular Ion Peak: The ESI mass spectrum of a picolinate complex typically shows a prominent peak corresponding to the molecular ion or a related species, such as the protonated molecule [M+H]⁺.[7] For example, the ESI mass spectrum of chromium(III) picolinate shows a base peak at m/z 419, corresponding to the [M+H]⁺ ion.[7]
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. The breakdown of the molecular ion into smaller charged fragments can help to confirm the structure of the ligand and its binding to the metal center.[8][9]
Data Presentation: Summary of Spectroscopic Data
Quantitative data from spectroscopic analyses should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Picolinic Acid.
| Nucleus | Solvent | Aromatic Protons/Carbons | Carboxylic Acid Proton/Carbon |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 7.76 (m, 1H), 8.04 (td, 1H), 8.32 (d, 1H), 8.83 (d, 1H)[3] | 7.31 (s, 1H)[3] |
| DMSO-d₆ | 7.6-8.8 (multiplet)[1][2] | 9.76 (s)[1] | |
| ¹³C NMR | CDCl₃ | 124.26, 127.83, 138.60, 146.70, 148.10[3] | 164.69[3] |
| | DMSO-d₆ | Data for specific complexes vary. | Data for specific complexes vary. |
Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for Picolinate Complexes.
| Vibration | Free Picolinic Acid | Metal Picolinate Complex | Interpretation |
|---|---|---|---|
| ν(C=O) | ~1700-1720 | - | Disappearance of carboxylic acid C=O stretch. |
| νₐₛ(COO⁻) | - | ~1620-1660 | Asymmetric stretch of coordinated carboxylate. |
| νₛ(COO⁻) | - | ~1380-1400 | Symmetric stretch of coordinated carboxylate. |
| ν(C=N) | ~1580-1610 | Shift to lower frequency[4] | Coordination of pyridine nitrogen to metal. |
| Pyridine Ring Deformation | ~760 | Shifted[5] | Confirmation of nitrogen coordination.[5] |
| ν(M-O) / ν(M-N) | - | ~400-600[2] | Formation of metal-ligand bonds.[2] |
Table 3: Representative UV-Vis Absorption Data for Transition Metal Picolinates.
| Metal Ion | Geometry | λₘₐₓ (nm) | Assignment |
|---|---|---|---|
| Co(II) | Octahedral | ~510 | ⁴T₁g(F) → ⁴T₁g(P)[1] |
| Ni(II) | Octahedral | ~356 | ³A₂g → ³T₁g(P)[1] |
| Cu(II) | Distorted Octahedral | ~654 | ²Eg → ²T₂g[1] |
Table 4: Key Mass Spectrometry Data for Chromium(III) Picolinate ([Cr(pic)₃]).
| Ionization Mode | Observed m/z | Assignment | Significance |
|---|
| ESI (+) Mode | 419 | [M+H]⁺ | Confirms molecular weight of the complex.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful characterization of novel compounds.
General Synthesis of a Metal Picolinate Complex
This protocol describes a general solution-based method for synthesizing metal picolinate complexes.[4]
-
Dissolution: Dissolve the metal salt (e.g., metal chloride or perchlorate, 1 mmol) in a suitable solvent such as ethanol (20 mL).[1][4]
-
Ligand Addition: In a separate flask, dissolve picolinic acid (2-3 mmol, depending on the desired stoichiometry) in the same solvent (30 mL).
-
Reaction: Slowly add the metal salt solution to the picolinic acid solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 4-6 hours to ensure complete reaction.[4]
-
Crystallization: Reduce the volume of the solvent by rotary evaporation and allow the solution to cool slowly to room temperature. Crystalline product may form upon standing or may require further cooling.
-
Isolation and Purification: Collect the precipitated complex by vacuum filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted ligand.[4]
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent.
Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy:
-
Prepare a solution by dissolving 5-10 mg of the diamagnetic picolinate complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
-
FTIR Spectroscopy:
-
Prepare a solid-state sample by grinding 1-2 mg of the complex with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the complex (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, water, acetonitrile).
-
Use a matched pair of quartz cuvettes (1 cm path length), one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a range of 200-800 nm.
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the complex (~10-50 µg/mL) in a solvent suitable for electrospray, such as methanol or acetonitrile/water mixtures.[10]
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of the complex.
-
Visualization of Characterization Workflow
A logical workflow ensures that all necessary data is collected for the comprehensive characterization of a novel picolinate complex.
Caption: Workflow for the synthesis and spectroscopic characterization of novel picolinate complexes.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. sjctni.edu [sjctni.edu]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Reactivity of the Pyridine Ring in Methyl 5-bromo-3-hydroxypicolinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-3-hydroxypicolinate is a substituted pyridine derivative with a unique combination of functional groups that make it a versatile building block in organic synthesis. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a pyridine ring, offers multiple reaction sites for chemical modification.[1][2][3][4] The pyridine ring itself, being an electron-deficient aromatic system, has a distinct reactivity profile compared to benzene.[5] The interplay of the activating hydroxyl group and the deactivating methyl ester and bromo substituents further modulates this reactivity. This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in this compound, with a focus on its utility in cross-coupling reactions and other key transformations relevant to drug discovery and materials science.
Core Reactivity of the Pyridine Ring
The pyridine ring in this compound is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[5][6] Electrophilic attack, if forced, would likely occur at the positions meta to the nitrogen. However, the true synthetic utility of this molecule lies in the reactivity of its substituents, particularly the bromine atom, and its susceptibility to nucleophilic attack under certain conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[7] These reactions are central to the functionalization of this compound.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
-
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
-
Experimental Protocol (Representative): [9]
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Representative Data: The following table presents representative yields for Suzuki-Miyaura coupling reactions based on data from analogous 5-bromopyridine derivatives.[9]
| Entry | Arylboronic Acid | Representative Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Thienylboronic acid | 78 |
| 4 | 2-Naphthylboronic acid | 80 |
2. Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14] This reaction allows for the introduction of an alkynyl group at the 5-position of the pyridine ring, which can be a precursor for further transformations.
-
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
-
Experimental Protocol (Representative): [13]
-
In a degassed solution of a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1 ratio), dissolve this compound (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Degas the reaction mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.1 eq) dropwise and stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
-
-
Representative Data: The following table shows representative yields for Sonogashira coupling reactions based on data from analogous bromopyridine derivatives.[14]
| Entry | Terminal Alkyne | Representative Yield (%) |
| 1 | Phenylacetylene | 90 |
| 2 | 1-Hexyne | 85 |
| 3 | (Trimethylsilyl)acetylene | 92 |
| 4 | Propargyl alcohol | 75 |
3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15][16][17][18][19] This reaction allows for the introduction of primary or secondary amines at the 5-position of the pyridine ring.
-
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
-
Experimental Protocol (Representative):
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene.
-
Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Representative Data: The following table presents representative yields for Buchwald-Hartwig amination based on data from analogous bromopyridine derivatives.
| Entry | Amine | Representative Yield (%) |
| 1 | Morpholine | 88 |
| 2 | Aniline | 75 |
| 3 | Benzylamine | 82 |
| 4 | Diethylamine | 70 |
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNA r), particularly when activated by electron-withdrawing groups.[20][21][22][23][24] In this compound, the bromine atom can potentially be displaced by strong nucleophiles. The rate of this reaction would be influenced by the nature of the nucleophile and the reaction conditions.
-
Reaction Workflow:
Caption: General workflow for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging due to the deactivating effect of the ring nitrogen and the methyl ester group.[6][25][26][27] The hydroxyl group is activating, but its effect may not be sufficient to overcome the deactivation by the other groups. If the reaction were to proceed, substitution would likely occur at the positions ortho or para to the hydroxyl group and meta to the nitrogen and ester group. However, palladium-catalyzed cross-coupling reactions are generally the preferred methods for functionalizing this ring system.
Reactions of the Substituents
The hydroxyl and methyl ester groups can also undergo various chemical transformations. The hydroxyl group can be alkylated, acylated, or converted to a better leaving group for subsequent reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[28][29]
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its pyridine ring and associated functional groups. The bromine atom at the 5-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions provide a powerful platform for the synthesis of a diverse array of substituted picolinate derivatives for applications in drug discovery, agrochemicals, and materials science. While direct electrophilic substitution on the pyridine ring is disfavored, nucleophilic aromatic substitution and reactions of the hydroxyl and ester substituents offer additional avenues for chemical modification. The experimental protocols and representative data provided in this guide serve as a valuable resource for researchers working with this and structurally related compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 1242320-57-5 | this compound - Synblock [synblock.com]
- 3. This compound | 1242320-57-5 [sigmaaldrich.com]
- 4. 1pchem.com [1pchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. youtube.com [youtube.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. benchchem.com [benchchem.com]
- 29. Page loading... [guidechem.com]
Methodological & Application
Application Note and Protocol: Synthesis of Methyl 5-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 5-bromo-3-hydroxypicolinate, a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. The synthesis is achieved through a straightforward and efficient Fischer esterification of commercially available 5-bromo-3-hydroxypicolinic acid. This method offers high yields and procedural simplicity, making it suitable for laboratory-scale synthesis. The protocol includes a comprehensive list of reagents and equipment, step-by-step instructions, and methods for purification and characterization of the final product.
Introduction
This compound is a key building block in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the hydroxyl and methyl ester groups provide sites for additional chemical modifications. This trifunctional pyridine derivative is of significant interest to researchers in medicinal chemistry and materials science. The protocol described herein outlines a reliable method for its preparation from 5-bromo-3-hydroxypicolinic acid.
Reaction Scheme
Data Presentation
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-bromo-3-hydroxypicolinic acid | 218.01 | 5.0 g | 22.9 | Starting Material |
| Methanol | 32.04 | 100 mL | - | Reagent & Solvent |
| Sulfuric Acid (conc.) | 98.08 | 2.5 mL | ~45.8 | Catalyst |
| Saturated Sodium Bicarbonate | - | As needed | - | Neutralizing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
| Reaction Conditions | ||||
| Temperature | Reflux (~65 °C) | |||
| Time | 12-24 hours | |||
| Expected Product | ||||
| This compound | 232.03 | ~5.3 g | ~22.8 | Product |
| Theoretical Yield | - | 5.31 g | - | - |
| Purity (typical) | - | >95% | - | - |
Experimental Protocol
Materials and Equipment
-
5-bromo-3-hydroxypicolinic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer and/or Mass Spectrometer for product characterization
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-hydroxypicolinic acid (5.0 g, 22.9 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (100 mL). Stir the suspension until the starting material is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirred suspension. The addition is exothermic, and the starting material should fully dissolve.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material is more polar than the product ester.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Work-up - Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Add the bicarbonate solution portion-wise until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Applications of Methyl 5-bromo-3-hydroxypicolinate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-3-hydroxypicolinate is a versatile heterocyclic building block utilized in the synthesis of a variety of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1] Its distinct functional groups—a bromine atom, a hydroxyl group, and a methyl ester—provide multiple reaction sites for strategic chemical modifications. The presence of the bromine atom at the 5-position of the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of the picolinate scaffold into diverse molecular architectures. This functionality is of significant interest as the picolinate core is a prevalent motif in many biologically active compounds.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Applications Overview
The primary utility of this compound in organic synthesis lies in its role as a versatile intermediate. The bromo substituent is readily displaced through transition-metal catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Data Presentation
The following tables summarize representative quantitative data for the cross-coupling reactions of bromopyridine derivatives, which can be adapted for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DME | 90 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | Toluene | 110 | Good |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 60 | Good |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | RT | High |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 110 | Good |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos | K₃PO₄ | THF | 80 | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., anhydrous DMF or THF)
-
Inert gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) or stir at room temperature, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)
-
Strong base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst (or palladium source and ligand), and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Synthesis of Methyl 5-bromo-3-(difluoromethoxy)picolinate
This protocol is adapted from the supplementary information of a publication in the Journal of Medicinal Chemistry and describes a difluoromethylation reaction of this compound.[2]
Materials:
-
This compound (1.0 equiv, 50 mg, 0.215 mmol)
-
Sodium chlorodifluoroacetate (1.2 equiv, 35 mg, 0.26 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 equiv, 60 mg, 0.63 mmol)
-
Acetonitrile (CH₃CN, 1.5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Combine this compound, sodium chlorodifluoroacetate, and potassium carbonate in a reaction vessel.
-
Add acetonitrile to the mixture.
-
Stir the reaction mixture at reflux for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and ice.
-
Extract the mixture with dichloromethane.
-
The subsequent steps of drying, concentration, and purification would follow standard laboratory procedures to isolate the desired product, Methyl 5-bromo-3-(difluoromethoxy)picolinate.
This reaction demonstrates the utility of the hydroxyl group on the picolinate ring for further functionalization, expanding the synthetic possibilities beyond just cross-coupling at the bromine position. The resulting difluoromethoxy picolinate can then be used in further synthetic steps, such as saponification to the corresponding carboxylic acid, which in turn can be a substrate for amide couplings.[2]
References
Application Notes and Protocols for the Bromination of Hydroxypicolinates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the bromination of hydroxypicolinates, valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below offer guidance on achieving specific bromination patterns, including di-bromination and insights into mono-bromination of the pyridine ring.
Introduction
Hydroxypicolinic acids and their esters are important building blocks in medicinal chemistry. The introduction of bromine atoms onto the pyridine ring of these molecules provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. The regioselectivity of bromination is highly dependent on the reaction conditions and the substitution pattern of the starting hydroxypicolinate. This document presents established protocols for the controlled bromination of these substrates.
General Considerations for Bromination
The bromination of hydroxypicolinates typically proceeds via electrophilic aromatic substitution. The electron-donating hydroxyl group and the electron-withdrawing carboxylate group influence the position of bromination. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent, temperature, and the presence of a base or acid can significantly impact the reaction's outcome and regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate
This protocol describes the di-bromination of a furan-based precursor to yield a di-brominated 3-hydroxypicolinate, as detailed in patent WO2016007532A1.[1]
Reaction Scheme:
Figure 1: Synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate.
Materials:
-
Methyl 2-amino-2-(furan-2-yl)acetate hydrobromide
-
Sodium acetate (NaOAc)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Heptane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Fritted glass funnel
-
Standard laboratory glassware
Procedure:
-
To a magnetically stirred solution of methyl 2-amino-2-(furan-2-yl)acetate hydrobromide (0.84 g, 3.56 mmol) and sodium acetate (1.255 g, 15.30 mmol) in 40 mL of water at 0 °C, add a solution of bromine (0.788 mL, 15.30 mmol) in 10 mL of MeOH dropwise over 30 minutes.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]
-
Filter the reaction mixture through a fritted glass funnel and wash the collected white solid with water.[1]
-
Remove the solvent from the filtrate to obtain the crude product.
-
Recrystallize the solid from heptane to yield methyl 4,6-dibromo-3-hydroxypicolinate as a white solid.[1]
Quantitative Data:
| Product | Yield | Melting Point | 1H NMR (600 MHz, CDCl₃) δ (ppm) |
| Methyl 4,6-dibromo-3-hydroxypicolinate | 51.6% | 180-181 °C | 11.36 (s, 1H), 7.86 (s, 1H), 4.07 (s, 3H) |
Table 1: Yield, melting point, and ¹H NMR data for the synthesis of methyl 4,6-dibromo-3-hydroxypicolinate.[1]
Protocol 2: Synthesis of Methyl 4-bromo-6-methylnicotinate from a Hydroxy Precursor
This protocol demonstrates the bromination of a hydroxynicotinate derivative using phosphorus oxybromide (POBr₃), which can be adapted for hydroxypicolinates.
Reaction Scheme:
Figure 2: Synthesis of Methyl 4-bromo-6-methylnicotinate.
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) in DCM (150 mL) at 0 °C, add POBr₃ (64.5 g, 225 mmol) in five portions.
-
Stir the solution at 35 °C until the starting material has completely disappeared (monitored by TLC).
-
Concentrate the reaction mixture on a rotary evaporator and then cool to 0 °C.
-
Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.
-
Wash the mixture with brine three times (80 mL × 3).
-
Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (PE/EA = 4:1 by volume) to yield methyl 4-bromo-6-methylnicotinate as a yellow solid.
Quantitative Data:
| Product | Yield | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) |
| Methyl 4-bromo-6-methylnicotinate | 82% | 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H) | 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00 |
Table 2: Yield and NMR data for the synthesis of methyl 4-bromo-6-methylnicotinate.
Discussion on Regioselectivity
The regioselectivity of the bromination of hydroxypicolinates is a critical consideration. The hydroxyl group is a strong activating ortho-, para-director, while the picolinate ester group is a deactivating meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of bromination.
For 3-hydroxypicolinates, electrophilic substitution is anticipated to occur at the C4 and C6 positions, which are ortho and para to the hydroxyl group, respectively. The di-bromination at these positions in Protocol 1 is consistent with this expectation.[1] For other isomers, the directing effects will vary. For instance, in 5-hydroxypicolinic acid, the C4 and C6 positions are activated by the hydroxyl group.
The choice of brominating agent also plays a role. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than molecular bromine and is often used to achieve mono-bromination of activated aromatic rings.[2] The reaction conditions, such as the use of a catalyst or a specific solvent, can further influence the regioselectivity.
Logical Workflow for Developing a Bromination Protocol
Figure 3: General workflow for developing a bromination protocol.
Conclusion
The protocols and data presented provide a solid foundation for researchers undertaking the bromination of hydroxypicolinates. The synthesis of di-brominated 3-hydroxypicolinate is well-established. For achieving mono-bromination or targeting other isomers, careful consideration of the substrate's electronic properties and methodical optimization of reaction conditions, including the choice of a milder brominating agent like NBS, are crucial. The provided workflow offers a systematic approach to developing robust and selective bromination procedures for novel hydroxypicolinate derivatives.
References
Application Notes and Protocols for the Analytical Characterization of Methyl 5-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of Methyl 5-bromo-3-hydroxypicolinate (CAS No. 1242320-57-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in reaction mixtures or final products.
Protocol:
A reversed-phase HPLC method is employed for the analysis of this polar aromatic compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Expected Retention Time | ~ 4.5 - 5.5 min |
Data Presentation:
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~ 5.0 | > 98% |
Experimental Workflow:
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: To confirm the identity of this compound by determining its molecular weight.
Protocol:
The LC method described above can be directly coupled to a mass spectrometer.
-
Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Same as for HPLC analysis.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100 - 400 |
Data Presentation:
| Analyte | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ (m/z) |
| This compound | C₇H₆BrNO₃ | 230.9585 | ~ 231.96 |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify volatile impurities. Due to the low volatility and polar nature of the hydroxyl group, derivatization is required.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization (Silylation):
-
Place approximately 1 mg of the sample in a clean, dry vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50 - 500 |
Data Presentation (Expected for TMS Derivative):
| Derivative | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 5-bromo-3-(trimethylsilyloxy)picolinate | 303/305 (due to Br isotopes) | [M-15]⁺ (loss of CH₃), [M-CH₃O]⁺ (loss of methoxy), fragments related to the pyridine ring |
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed structural information and confirm the identity of this compound.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.5 | br s | 1H | -OH |
| ~ 8.1 | d | 1H | H-6 |
| ~ 7.6 | d | 1H | H-4 |
| ~ 3.9 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O |
| ~ 155 | C-3 |
| ~ 145 | C-6 |
| ~ 130 | C-4 |
| ~ 120 | C-2 |
| ~ 115 | C-5 |
| ~ 53 | -OCH₃ |
Structural Relationship:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: To identify the key functional groups present in the molecule.
Protocol:
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |
| ~ 3100 | Medium | Aromatic C-H stretch |
| ~ 1720 | Strong | C=O stretch (ester) |
| ~ 1600, 1470 | Medium | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1100 | Medium | C-O stretch (hydroxyl) |
| Below 800 | Medium | C-Br stretch |
Functional Group Workflow:
Application Notes and Protocols for Picolinate Analysis Using Mass Spectrometry and NMR Spectroscopy
Introduction
Picolinic acid, a pyridine-based organic compound, and its coordination complexes, such as chromium picolinate, are of significant interest in nutrition, animal feed, and pharmaceutical development.[1][2] Accurate and robust analytical methods are essential for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of products containing these compounds. This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of picolinate using two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of picolinate in complex matrices like animal feed or dietary supplements.[1][3] NMR spectroscopy provides detailed structural information and is a primary method for absolute quantification (qNMR) without the need for an identical analytical standard, which is invaluable for purity assessment and characterization of novel picolinate-containing molecules.[4][5]
Analysis of Picolinate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1.1 Application Note
LC-MS/MS is a highly sensitive and specific method for the determination of picolinate, particularly in the form of its metal complexes like chromium picolinate.[6] The technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. This approach is well-suited for quantifying low concentrations of the analyte in complex sample matrices. The protocol typically involves an extraction of the analyte from the sample, followed by chromatographic separation on a C18 column and detection using electrospray ionization (ESI) in positive mode.[1][6] Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.[3]
1.2 Quantitative Data Summary
The following table summarizes the performance characteristics of validated LC-MS/MS methods for the analysis of chromium picolinate.
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Standard Solution | LC-MS/MS | 0.5 - 1000 ng/mL (R² = 0.9982) | [1][6] |
| Average Recovery | Animal Feed | LC-MS/MS with SPE | 95.37% - 105.54% | [1][6] |
| Average Recovery | Dietary Supplements | FIA-ESI-ITMS/MS | 95.8% - 108% | [3] |
| Limit of Quantitation (LOQ) | Complete Animal Feed | LC-MS/MS with SPE | 0.02 mg/kg | [1] |
| Limit of Quantitation (LOQ) | Concentrated Animal Feed | LC-MS/MS with SPE | 0.025 mg/kg | [1] |
| Limit of Quantitation (LOQ) | Premix Animal Feed | LC-MS/MS with SPE | 2 mg/kg | [1] |
| Limit of Quantitation (LOQ) | Powdered Supplements | FIA-ESI-ITMS/MS | 40 ng/g | [3] |
| Precision (Intra-day RSD) | Animal Feed | LC-MS/MS with SPE | 0.59% - 6.67% | [1] |
| Precision (Inter-day RSD) | Animal Feed | LC-MS/MS with SPE | 2.36% - 6.97% | [1] |
| Precision (RSD) | Dietary Supplements | FIA-ESI-ITMS/MS | 0.1% - 4.0% | [3] |
1.3 Experimental Workflow: LC-MS/MS Analysis
1.4 Detailed Protocol: LC-MS/MS for Chromium Picolinate in Animal Feed[1]
This protocol is adapted from a validated method for determining chromium picolinate in animal feeds.[1]
1.4.1 Reagents and Materials
-
Chromium Picolinate standard
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Supelclean™ LC-18 Solid Phase Extraction (SPE) cartridges
-
Waters ACQUITY UPLC® BEH C18 column (or equivalent)
1.4.2 Sample Preparation
-
Weigh a representative portion of the homogenized feed sample.
-
Add acetonitrile as the extraction solvent.
-
Sonicate the mixture for 30 minutes, followed by vortexing for 30 minutes to ensure complete extraction.[2]
-
Centrifuge the sample and collect the supernatant.
-
Condition an SPE cartridge (e.g., Supelclean™ LC-18) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the chromium picolinate with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
1.4.3 Instrumental Conditions
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC® BEH C18.[1]
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[2][7]
-
Column Temperature: 50°C.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode (ESI+).[1][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
1.4.4 Data Analysis
-
Construct a calibration curve by injecting standards of known concentrations (e.g., 0.5 to 1000 ng/mL).[1][6]
-
Plot the peak area ratio of the analyte to the internal standard (if used) against the concentration.
-
Calculate the concentration of picolinate in the samples by interpolating their peak area responses from the calibration curve.
Analysis of Picolinate by NMR Spectroscopy
2.1 Application Note
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of picolinic acid and its derivatives.[4] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Furthermore, quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or its concentration in a solution with high precision and accuracy.[9] The key advantage of qNMR is that the signal area is directly proportional to the number of nuclei, allowing for quantification using a certified internal standard without the need for a specific standard of the analyte itself.[5] This is particularly useful for characterizing new chemical entities or when a certified standard of the target picolinate complex is unavailable.
2.2 Characteristic NMR Data
The following table summarizes typical chemical shifts for picolinic acid in common deuterated solvents. These values are critical for signal assignment and structural verification.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | CDCl₃ | 8.83 (d), 8.32 (d), 8.04 (td), 7.76 (m) | [10][11] |
| ¹³C NMR | CDCl₃ | 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 | [10][11] |
| ¹H NMR | DMSO-d₆ | 8.76 (d), 8.10 (d), 8.03 (t), 7.67 (t) | [10] |
Note: Chemical shifts can vary slightly depending on concentration and temperature. d=doublet, t=triplet, td=triplet of doublets, m=multiplet.
2.3 Experimental Workflow: Quantitative NMR (qNMR) Analysis
2.4 Detailed Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol provides a general framework for determining the purity of a picolinate-containing substance.
2.4.1 Reagents and Materials
-
Picolinate sample (analyte)
-
High-purity internal standard (IS), certified reference material (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O). The choice depends on the solubility of both the analyte and the IS.[12]
-
High-precision NMR tubes.
2.4.2 Sample Preparation
-
Accurately weigh about 5-25 mg of the picolinate sample into a clean vial.[12]
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of IS to analyte should be optimized for clear signal integration.
-
Add a precise volume (typically 0.6-0.7 mL) of the deuterated solvent to the vial.[12]
-
Ensure complete dissolution of both the analyte and the internal standard, using vortexing or gentle heating if necessary.[12]
-
Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter.
2.4.3 Instrumental Conditions
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: 1D Proton (¹H) NMR.
-
Key Parameters for Quantification:
-
Relaxation Delay (D1): Set to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals of interest. This ensures full magnetization recovery between scans. A D1 of 30 seconds is often a safe starting point if T₁ is unknown.
-
Pulse Angle: 90° pulse.
-
Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for good precision). Typically 8 to 64 scans.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
2.4.4 Data Processing and Analysis
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved signal from the picolinate analyte (Int_A) and a signal from the internal standard (Int_IS).
-
Calculate the purity of the analyte using the following formula:
Purity (%w/w) = (Int_A / N_A) * (N_IS / Int_IS) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS
Where:
-
Int_A, Int_IS: Integral values for the analyte and internal standard.
-
N_A, N_IS: Number of protons corresponding to the integrated signals of the analyte and standard.
-
MW_A, MW_IS: Molecular weights of the analyte and internal standard.
-
m_A, m_IS: Mass of the analyte and internal standard.
-
P_IS: Purity of the internal standard (e.g., 99.9%).
-
Complementary Nature of MS and NMR
Mass spectrometry and NMR spectroscopy are highly complementary techniques for the comprehensive analysis of picolinate.
References
- 1. Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes & Protocols: Methyl 5-bromo-3-hydroxypicolinate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Methyl 5-bromo-3-hydroxypicolinate is primarily documented as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][2] Direct evidence of its biological activity is not extensively available in public literature. The following application notes are based on the potential of its structural motifs—the picolinate scaffold, and bromo and hydroxy functional groups—which are present in numerous bioactive molecules. The protocols and data presented are illustrative and intended to serve as a guide for potential research applications.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring core. Its structure is characterized by a methyl ester at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 5-position. While principally used as a versatile synthetic building block, its structural similarity to natural metabolites and known pharmacophores suggests its potential as a lead compound or fragment in drug discovery campaigns.[2]
The picolinic acid scaffold is found in molecules with a wide array of pharmacological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[1] Furthermore, 3-hydroxypicolinic acid is a known precursor in the synthesis of the antiviral drug Favipiravir.[3] The presence of a bromine atom can enhance biological activity through halogen bonding, a significant interaction in drug-receptor binding, and can improve pharmacokinetic properties.[4] These features make this compound an intriguing candidate for screening and further chemical elaboration.
Hypothetical Therapeutic Applications and Mechanisms of Action
Based on its structural components, several potential applications can be hypothesized:
-
Metalloenzyme Inhibition: The 3-hydroxypicolinate moiety is an excellent chelating agent.[5][6] This suggests that this compound could act as an inhibitor of metalloenzymes, where chelation of the active site metal ion (e.g., Zn²⁺, Fe²⁺, Mg²⁺) is the mechanism of inhibition. Potential targets include matrix metalloproteinases (MMPs) involved in cancer metastasis or histone deacetylases (HDACs), a class of epigenetic modifiers.
-
Antiviral Activity: Given that 3-hydroxypicolinic acid is a precursor to Favipiravir, this scaffold could serve as a starting point for the development of novel antiviral agents.[3] The proposed mechanism could involve the inhibition of viral RNA-dependent RNA polymerase.
-
Kinase Inhibition: The pyridine core is a common scaffold in many kinase inhibitors. The hydroxyl and bromine substituents could be oriented to form key hydrogen and halogen bonds within the ATP-binding pocket of various kinases implicated in oncology and inflammatory diseases.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW: 232.03 g/mol ), it is an ideal candidate for fragment-based screening campaigns to identify initial hits against a variety of protein targets.
Illustrative Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described below. These are for illustrative purposes only.
Table 1: Hypothetical Metalloenzyme Inhibition Data
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | MMP-9 | FRET-based | 15.2 |
| HDAC1 | Fluorometric | 28.5 | |
| Positive Control (Marimastat for MMP-9) | MMP-9 | FRET-based | 0.01 |
| Positive Control (SAHA for HDAC1) | HDAC1 | Fluorometric | 0.05 |
Table 2: Hypothetical Antiviral Activity Data
| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A (H1N1) | MDCK | Plaque Reduction | 35.7 | >100 | >2.8 |
| Positive Control (Favipiravir) | Influenza A (H1N1) | MDCK | Plaque Reduction | 5.2 | >100 | >19.2 |
Table 3: Hypothetical Kinase Profiling Data (% Inhibition at 10 µM)
| Compound | Kinase Target | % Inhibition |
| This compound | EGFR | 12% |
| VEGFR2 | 68% | |
| SRC | 45% | |
| Positive Control (Staurosporine) | VEGFR2 | 98% |
Experimental Protocols
Protocol 1: Metalloenzyme Inhibition Assay (FRET-based for MMP-9)
Objective: To determine the in vitro inhibitory activity of this compound against a representative matrix metalloproteinase, MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound (dissolved in DMSO)
-
Marimastat (positive control, dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to achieve final assay concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.
-
To each well of the 96-well plate, add 50 µL of the diluted compound or control.
-
Add 25 µL of the FRET substrate solution (final concentration, e.g., 2 µM) to each well.
-
Initiate the reaction by adding 25 µL of the activated MMP-9 enzyme solution (final concentration, e.g., 1 nM) to each well. For the "no enzyme" control, add 25 µL of Assay Buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 328/393 nm.
-
Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_vehicle - Fluorescence_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on a relevant cell line (e.g., A549 human lung carcinoma cells).
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well clear-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and positive control (Doxorubicin) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of the resazurin reagent to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
Drug Discovery Workflow
References
- 1. ijirt.org [ijirt.org]
- 2. This compound [myskinrecipes.com]
- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the In Vitro Biological Activity Screening of Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological activities of picolinate derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed protocols for key experimental assays are provided to facilitate the screening and evaluation of these compounds in a laboratory setting.
Anticancer Activity
Picolinate derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival.
Data Presentation: Cytotoxicity of Picolinate Derivatives
The cytotoxic effects of various picolinate derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound ID | Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1a | N-methyl-picolinamide-4-thiol | HepG2 (Liver) | MTT | 62.96 | [1] |
| 6p | N-methyl-picolinamide-4-thiol | HepG2 (Liver) | MTT | <10 | [1] |
| 6p | N-methyl-picolinamide-4-thiol | HCT-116 (Colon) | MTT | <10 | [1] |
| 6p | N-methyl-picolinamide-4-thiol | SW480 (Colon) | MTT | <10 | [1] |
| 6p | N-methyl-picolinamide-4-thiol | SPC-A1 (Lung) | MTT | <10 | [1] |
| 6p | N-methyl-picolinamide-4-thiol | A375 (Melanoma) | MTT | <10 | [1] |
Signaling Pathway: Inhibition of Aurora-B Kinase
A key mechanism of anticancer action for some N-methyl-picolinamide-4-thiol derivatives is the selective inhibition of Aurora-B kinase.[1] Aurora-B is a serine/threonine kinase that plays a critical role in cell division, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Picolinate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the picolinate derivatives in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Picolinic acid and its derivatives, particularly metal complexes, have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the chelation of metal ions essential for microbial growth or the disruption of key cellular processes.[5]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for picolinic acid and its metal picolinate derivatives against various pathogens are presented below.
| Compound | Microorganism | pH | MIC (mg/mL) | Reference |
| Picolinic Acid | Staphylococcus aureus | 5.0 | 0.02 - 0.78 | |
| Picolinic Acid | Pseudomonas aeruginosa | 5.0 | 0.02 - 0.78 | [6] |
| Picolinic Acid | Bacillus subtilis | 5.0 | 0.02 - 0.78 | [6] |
| Picolinic Acid | Candida albicans | 5.0 | 0.02 - 0.78 | [6] |
| Sodium Picolinate | Staphylococcus aureus | 7.0 | 0.19 - 3.13 | [6] |
| Sodium Picolinate | Pseudomonas aeruginosa | 7.0 | 0.19 - 3.13 | [6] |
| Sodium Picolinate | Bacillus subtilis | 7.0 | 0.19 - 3.13 | [6] |
| Sodium Picolinate | Candida albicans | 7.0 | 0.19 - 3.13 | [6] |
| Zinc Picolinate | Bacillus cereus | - | 0.5 | |
| Zinc Picolinate | Escherichia coli | - | 0.5 | [7] |
| Copper Picolinate | Staphylococcus aureus | - | 0.5 | [8] |
| Cobalt Picolinate | Micrococcus luteus | - | 0.5 | [8] |
| Nickel Picolinate | Klebsiella pneumoniae | - | 0.5 | [8] |
| Manganese Picolinate | Bacillus subtilis | - | 0.5 | [8] |
Signaling Pathway: Antifungal Mechanism of Action
Picolinamide derivatives have been shown to exert their antifungal effects by targeting Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[9][10] Inhibition of Sec14p disrupts lipid metabolism and membrane trafficking, leading to fungal cell death. Another identified mechanism for dipicolinic acid is the inhibition of chitin biosynthesis, a vital component of the fungal cell wall.[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Picolinate derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the picolinate derivatives in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Anti-inflammatory Activity
While less explored, picolinate derivatives hold potential as anti-inflammatory agents. Their mechanism may involve the inhibition of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the suppression of pro-inflammatory cytokine production.
Signaling Pathway: Potential Anti-inflammatory Mechanisms
Picolinate derivatives may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[13] By preventing the activation of NF-κB, picolinate derivatives could potentially reduce the production of these inflammatory mediators.
Experimental Protocol: General Workflow for Screening
A general workflow for screening the in vitro biological activities of picolinate derivatives is outlined below. This workflow can be adapted for anticancer, antimicrobial, and anti-inflammatory screening.
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Release (General)
This protocol provides a general method for assessing the ability of picolinate derivatives to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Picolinate derivatives
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the picolinate derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Note: It is crucial to perform a cytotoxicity assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokine levels is not due to compound-induced cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. researchgate.net [researchgate.net]
- 9. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 5-bromo-3-hydroxypicolinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-3-hydroxypicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl ester at the 2-position provides multiple points for synthetic diversification. This document provides detailed protocols for two of the most powerful and widely used cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1242320-57-5 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |
| Molecular Weight | 232.03 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C under an inert atmosphere | [3] |
| Safety | Warning: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. (H302, H315, H319, H335) | [1] |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5][6][7] This protocol provides a general procedure for the arylation of this compound.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, isopropanol/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Typical Reaction Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12-24 hours |
Protocol 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a powerful method for the synthesis of arylamines.[8][9] This protocol outlines a general procedure for the amination of this compound.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, ligand (if not using a pre-catalyst), and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Add the amine to the reaction mixture.
-
Inert Atmosphere: Seal the flask and ensure the atmosphere is inert.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Typical Reaction Conditions
| Parameter | Condition |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12-24 hours |
Experimental Workflow and Catalytic Cycles
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Simplified Catalytic Cycles
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh catalyst and anhydrous solvents. |
| Inappropriate ligand or base | Screen different ligands and bases. The choice is often substrate-dependent. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Formation of Side Products | Debromination of starting material | Use a milder base or lower the reaction temperature. |
| Homocoupling of boronic acid (Suzuki) | Use a slight excess of the boronic acid (1.1-1.2 equiv). | |
| Difficulty in Purification | Residual catalyst or ligand | Filter through a pad of celite or silica gel before concentration. Use of scavengers can also be effective. |
These protocols provide a solid foundation for the synthetic manipulation of this compound. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20160009650A1 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Methyl 5-bromo-3-hydroxypicolinate
Introduction: The Strategic Importance of Methyl 5-bromo-3-hydroxypicolinate
This compound is a highly versatile trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic hydroxyl group, an electrophilic bromide, and a modifiable ester provides three distinct points for molecular elaboration. This allows for the systematic construction of complex molecular architectures and the exploration of diverse chemical space, which is paramount in modern drug discovery and the development of novel functional materials.[1] The picolinate scaffold itself is a privileged motif found in numerous biologically active compounds.[1]
This technical guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers to confidently utilize this valuable synthetic intermediate.
Chemical Properties and Reactivity Profile
This compound (CAS No. 1242320-57-5) possesses a unique electronic landscape. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 3-position is a versatile nucleophile, amenable to a wide range of O-alkylation and O-acylation reactions. The methyl ester at the 2-position can be hydrolyzed or converted to other functional groups, though this guide will focus on derivatization at the bromide and hydroxyl positions.
A critical consideration in the derivatization of this molecule is the potential for competing reactions. The acidic nature of the hydroxyl group may necessitate the use of a base in some cross-coupling reactions, which can also promote side reactions. Therefore, careful selection of reaction conditions and, in some cases, the use of protecting groups, is essential for achieving high yields and selectivity.
Derivatization Strategies and Protocols
The following sections provide detailed protocols for the most common and impactful derivatizations of this compound.
O-Alkylation and O-Acylation of the 3-Hydroxyl Group
Direct modification of the hydroxyl group is a straightforward approach to introduce a variety of substituents.
This protocol describes a typical Williamson ether synthesis for the O-alkylation of the 3-hydroxyl group.
Reaction Scheme:
A general O-alkylation workflow.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 1242320-57-5 | 232.03 g/mol | 232 mg | 1.0 |
| Alkyl Halide (e.g., Iodomethane) | 74-88-4 | 141.94 g/mol | 156 mg (70 µL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 5 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without promoting significant side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, but care must be taken to handle it under strictly anhydrous conditions.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
This protocol details the esterification of the 3-hydroxyl group using an acyl chloride.
Reaction Scheme:
A general O-acylation workflow.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 1242320-57-5 | 232.03 g/mol | 232 mg | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 g/mol | 86 mg (77 µL) | 1.1 |
| Pyridine | 110-86-1 | 79.10 g/mol | 158 mg (161 µL) | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 5 mL | - |
Procedure:
-
Dissolve this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution.
-
Add the acyl chloride dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Triethylamine (Et₃N) can also be used.
-
Solvent: DCM is a common solvent for acylation reactions as it is relatively inert and easy to remove.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position
The bromine atom at the 5-position is a prime handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for building molecular complexity.[2][3]
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[2][3]
Reaction Scheme:
A general Suzuki-Miyaura coupling workflow.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 1242320-57-5 | 232.03 g/mol | 232 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 4 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 1 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Potassium carbonate is a good choice, but others like cesium carbonate or potassium phosphate can also be effective.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene and water is often used to dissolve both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[5][6][7]
Reaction Scheme:
A general Buchwald-Hartwig amination workflow.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 1242320-57-5 | 232.03 g/mol | 232 mg | 1.0 |
| Morpholine | 110-91-8 | 87.12 g/mol | 105 mg (105 µL) | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 18 mg | 0.02 |
| Xantphos | 161265-03-8 | 578.68 g/mol | 23 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 134 mg | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and form the palladium-amido complex.[8]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and techniques are essential for good yields.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatics.[5][9]
Reaction Scheme:
A general Sonogashira coupling workflow.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (1 mmol scale) | Equivalents |
| This compound | 1242320-57-5 | 232.03 g/mol | 232 mg | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 g/mol | 123 mg (134 µL) | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 10 mg | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 202 mg (278 µL) | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 5 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Base: An amine base like triethylamine is used to deprotonate the terminal alkyne and neutralize the HI byproduct.
-
Mild Conditions: The reaction can often be performed at or near room temperature, which is advantageous for substrates with sensitive functional groups.
Conclusion
This compound is a powerful and versatile building block that offers multiple avenues for synthetic elaboration. The protocols detailed in this guide for O-alkylation, O-acylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling provide a solid foundation for researchers to access a wide range of novel picolinate derivatives. By understanding the underlying principles and carefully selecting reaction conditions, scientists can effectively leverage this intermediate to accelerate their research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-3-hydroxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 5-bromo-3-hydroxypicolinate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common synthetic approach involves a multi-step sequence starting from a suitable pyridine derivative. A plausible route, adapted from the synthesis of similar pyridine compounds, includes the following key transformations:
-
Nitration: Introduction of a nitro group onto the pyridine ring.
-
Oxidation: Conversion of a methyl group on the pyridine ring to a carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Reduction: Reduction of the nitro group to an amino group.
-
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring. The order of these steps, particularly bromination, can vary depending on the starting material and desired selectivity.
Q2: I am experiencing low yield in my synthesis. What are the potential causes?
Low yields can arise from several factors throughout the multi-step synthesis. Key areas to investigate include:
-
Incomplete Reactions: Monitor each step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding to the next step.
-
Side Reactions: Undesired side reactions such as over-bromination, hydrolysis of the ester, or decarboxylation can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Small deviations can lead to decreased yield and increased impurity formation.
-
Purification Losses: Product loss during work-up and purification steps (e.g., extraction, crystallization, chromatography) is a common cause of low isolated yields.
Q3: What are the common impurities I might encounter?
Common impurities can include:
-
Isomers: Positional isomers formed during nitration or bromination steps.
-
Over-brominated products: Introduction of more than one bromine atom onto the pyridine ring.
-
Hydrolyzed product: 5-bromo-3-hydroxypicolinic acid, resulting from the hydrolysis of the methyl ester.
-
Unreacted intermediates: Starting materials from any of the synthetic steps that were not fully consumed.
-
Decarboxylated byproducts: Loss of the carboxylate group, particularly at high temperatures.
Q4: How can I best purify the final product?
Purification of this compound typically involves:
-
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from impurities. A solvent system of ethyl acetate and hexanes is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: Exploiting the acidic and basic properties of the molecule and impurities can be used as a preliminary purification step.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination Step
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC/LC-MS | Over-bromination leading to di- or tri-brominated species. | - Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine).- Perform the reaction at a lower temperature to increase selectivity.- Consider a less reactive brominating agent. |
| Significant amount of starting material remains | Incomplete reaction. | - Increase the reaction time or temperature.- Ensure the brominating agent is of high purity and activity.- Optimize the solvent system. |
| Formation of undesired isomers | Lack of regioselectivity in the bromination reaction. | - The directing effects of the existing substituents on the pyridine ring are crucial. Consider changing the order of synthetic steps to achieve the desired regioselectivity. |
Problem 2: Presence of 5-bromo-3-hydroxypicolinic acid as a major impurity
| Symptom | Possible Cause | Suggested Solution |
| Product is more polar than expected on TLC; mass spectrum shows the mass of the carboxylic acid. | Hydrolysis of the methyl ester during the reaction or work-up. | - Ensure all reagents and solvents are anhydrous, particularly in the esterification step.- Avoid strongly acidic or basic conditions during work-up if possible. If necessary, perform aqueous work-up at low temperatures and minimize contact time.- Use a milder esterification method if hydrolysis is occurring during this step. |
| Product appears to be decomposing during purification. | Instability of the ester under purification conditions. | - If using chromatography, consider using a less acidic silica gel or neutralizing the column.- Avoid prolonged heating during solvent evaporation. |
Problem 3: Difficulty in Isolating the Product after Work-up
| Symptom | Possible Cause | Suggested Solution |
| Product remains in the aqueous layer during extraction. | The product may be protonated or deprotonated, increasing its water solubility. | - Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility in water before extraction.- Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate. |
| Oily product that is difficult to solidify. | Presence of residual solvent or impurities. | - Ensure all solvent is removed under high vacuum.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Purify the oil by column chromatography. |
Experimental Protocols
General Multi-Step Synthetic Outline:
-
Nitration of a Substituted 2-amino-4-methylpyridine: The starting material is treated with a mixture of concentrated sulfuric acid and fuming nitric acid to introduce a nitro group. Careful temperature control is crucial to avoid side reactions.
-
Oxidation of the Methyl Group: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
-
Esterification: The resulting carboxylic acid is converted to the methyl ester by reaction with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄), which is then hydrolyzed to the hydroxyl group by heating.
-
Bromination: The pyridine ring is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The timing of this step (before or after other transformations) will depend on the desired regioselectivity.
Example of a Diazotization/Hydrolysis Step (adapted from CN102321016B)[1]:
-
Dissolve the 2-amino-5-bromo-isonicotinic acid methyl ester in dilute sulfuric acid and cool to approximately 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 20°C) for a specified time (e.g., 2 hours).
-
The reaction mixture is then worked up by filtration and extraction to isolate the hydroxylated product.
Data Presentation
The following tables provide hypothetical quantitative data based on typical yields for similar reactions to aid in experimental planning and troubleshooting. Actual yields may vary.
Table 1: Hypothetical Yields for a Multi-Step Synthesis
| Step | Transformation | Typical Yield Range (%) |
| 1 | Nitration | 70-90 |
| 2 | Oxidation | 50-75 |
| 3 | Esterification | 80-95 |
| 4 | Reduction | 75-90 |
| 5 | Diazotization/Hydrolysis | 60-80 |
| 6 | Bromination | 65-85 |
| Overall | 12-35 |
Table 2: Troubleshooting Common Issues with Quantitative Impact
| Issue | Potential Impact on Yield | Purity Issues |
| Over-bromination | 10-30% decrease | Presence of di- and tri-brominated impurities |
| Incomplete Reaction (any step) | 5-50% decrease | Presence of starting material from that step |
| Ester Hydrolysis | 5-20% decrease | Presence of the corresponding carboxylic acid |
| Decarboxylation | 5-15% decrease | Presence of the debromo-decarboxylated pyridine |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield issues.
References
Technical Support Center: Purification of Methyl 5-bromo-3-hydroxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 5-bromo-3-hydroxypicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding picolinic acid and methanol, as well as byproducts from the synthesis. The primary impurity of concern is often the hydrolyzed product, 5-bromo-3-hydroxypicolinic acid, which can form during aqueous workup or prolonged storage.[1] Depending on the synthetic route, other potential impurities might include over- or under-halogenated species.
Q2: How do the functional groups of this compound influence the choice of purification strategy?
A2: The substituents on the picolinate ring significantly impact the molecule's polarity and stability. The presence of a hydroxyl group and a bromine atom, both being electron-withdrawing, increases the compound's polarity. This makes the ester potentially more susceptible to hydrolysis, especially in the presence of acidic or basic residues.[1] The purification strategy should, therefore, aim to minimize exposure to harsh pH conditions and excessive heat.
Q3: My purified this compound appears to be unstable and degrades over time. What could be the cause and how can I store it properly?
A3: The instability of substituted picolinate esters can be attributed to their susceptibility to hydrolysis, which is often catalyzed by trace amounts of acid or base remaining after purification.[1] To ensure stability, it is crucial to remove all acidic or basic impurities. Proper storage conditions are also vital. The compound should be stored at low temperatures (2-8°C) under an inert atmosphere and protected from light, as some halogenated aromatic compounds can be light-sensitive.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is a persistent oil and does not solidify.
-
Possible Cause: The presence of residual solvents or impurities is lowering the melting point of the compound.
-
Solution:
-
High-Vacuum Drying: Ensure all volatile solvents have been thoroughly removed by drying the sample under a high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to remove soluble impurities and encourage the formation of a solid.
-
Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from the impurities causing it to oil out.
-
Issue 2: Poor separation of the product from a polar impurity during column chromatography.
-
Possible Cause: The chosen solvent system may not have the optimal polarity to resolve the product from a closely eluting impurity, such as the hydrolyzed picolinic acid.
-
Solution:
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Gradually increasing the proportion of the polar solvent will decrease the Rf value of your compound.
-
Addition of a Modifier: For acidic impurities, adding a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation by preventing tailing on the silica gel.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity for polar compounds.
-
Issue 3: The final product shows the presence of the hydrolyzed picolinic acid by NMR or LC-MS.
-
Possible Cause: The ester has been hydrolyzed at some stage during the workup or purification process. This can be caused by exposure to acidic or basic aqueous solutions.[1]
-
Solution:
-
Neutral Workup: During the reaction workup, use a mild aqueous wash, such as a saturated sodium bicarbonate solution, to neutralize any strong acids, followed by a brine wash. Avoid prolonged contact with aqueous layers.
-
Anhydrous Conditions: Ensure all solvents and glassware used during the final stages of purification and isolation are dry to prevent hydrolysis.
-
Re-purification: If the hydrolyzed impurity is present in the final product, a careful re-purification by column chromatography may be necessary. The more polar acidic impurity should elute later than the desired ester product.
-
Data Presentation
Table 1: General Parameters for Column Chromatography Purification
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (e.g., starting from 9:1 to 7:3) |
| Column Loading | 1-5% of the silica gel weight |
| Expected Purity | >95% (as determined by HPLC/NMR) |
| Expected Yield | 70-90% (dependent on crude purity) |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Expected Solubility |
| Isopropanol/Water | Soluble in hot isopropanol, precipitates on cooling or addition of water |
| Ethyl Acetate/Hexane | Soluble in hot ethyl acetate, precipitates on addition of hexane |
| Toluene | Soluble in hot toluene, precipitates on cooling |
| Methanol/Water | Soluble in hot methanol, precipitates on cooling or addition of water |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column, ensuring no air bubbles are trapped.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Mandatory Visualization
Caption: General workflow for the purification and troubleshooting of this compound.
Caption: Decision tree for selecting a purification technique based on impurity type.
References
Technical Support Center: Synthesis of Substituted Picolinates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of substituted picolinates, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific challenges in a question-and-answer format to help you navigate experimental hurdles.
Issue 1: Low or No Yield of the Desired Substituted Picolinate
Question: My reaction is resulting in a very low yield or no product at all. What are the most common causes and how can I address them?
Answer: Low yields in picolinate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The quality of your starting picolinic acid derivative is crucial. Impurities can interfere with the reaction.
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting material before proceeding.
-
-
Reaction Conditions: Temperature, reaction time, and pH are critical parameters that significantly influence the yield.
-
Recommendation: Optimize these conditions systematically. For instance, in the synthesis of chromium picolinate, increasing the reaction temperature and controlling the pH dramatically improves the yield.[1] A temperature screening at small scale (e.g., room temperature, 50 °C, 80 °C) can help identify the optimal temperature.
-
-
Solvent Effects: The choice of solvent can impact reactant solubility, reaction rate, and the stability of intermediates.
-
Recommendation: Conduct a solvent screening with various polar and non-polar solvents to find the most suitable one for your specific reaction.
-
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount.
-
Recommendation: Use a fresh batch of catalyst and ensure it has not been deactivated by impurities in the starting materials or solvent. Optimize the catalyst loading by performing small-scale reactions with varying amounts of the catalyst.
-
Issue 2: Difficulty in Purifying the Substituted Picolinate Product
Question: I am struggling to isolate a pure product after the reaction. What purification strategies are most effective?
Answer: Purification of substituted picolinates can be challenging due to the presence of unreacted starting materials, byproducts, or decomposition products.
-
Recrystallization: This is a highly effective technique for purifying solid picolinate esters.[2][3][4][5][6]
-
Protocol: Solvent Selection for Recrystallization
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and heat to boiling.
-
If the solid dissolves, it is a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
If pure crystals form, it is a suitable solvent.[2]
-
-
-
Column Chromatography: For products that are difficult to recrystallize or are oils, column chromatography is a powerful purification method.
-
Acid-Base Extraction: To remove unreacted picolinic acid starting material, an acid-base extraction can be performed before chromatography.
-
Caution: Be mindful of potential ester hydrolysis during this step, especially if your picolinate ester is sensitive to basic conditions.[2]
-
Issue 3: Product Decomposition Upon Standing
Question: My purified substituted picolinate appears to be degrading over time. What could be the cause and how should I store it?
Answer: The stability of substituted picolinates can be influenced by the nature of the substituents on the pyridine ring.
-
Electron-Withdrawing Groups: These groups can make the ester carbonyl more susceptible to hydrolysis.
-
Trace Impurities: Residual acid or base from the purification process can catalyze decomposition.
Storage Recommendations:
-
Ensure the product is free from acidic or basic impurities.
-
Store the purified picolinate in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the esterification of a picolinic acid derivative?
A1: A common method involves the formation of an acyl chloride followed by esterification.
-
Acid Chloride Formation: The picolinic acid derivative is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9][10][11]
-
Esterification: The resulting acyl chloride is then reacted with the desired alcohol to form the corresponding picolinate ester.[8][10]
Q2: How can I improve the yield in a multi-component reaction for picolinate synthesis?
A2: Multi-component reactions for synthesizing picolinate derivatives can be optimized by careful selection of the catalyst and reaction conditions. The use of novel heterogeneous catalysts has shown promise in achieving high yields under mild conditions.[12][13]
Q3: Are there specific safety precautions I should take when working with reagents like thionyl chloride?
A3: Yes, thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving thionyl chloride should be quenched carefully.
Data Presentation
Table 1: Optimization of Reaction Conditions for Chromium Picolinate Synthesis
| Experiment | Temperature (°C) | Reaction Time | pH | Yield (%) | Reference |
| Comparative Example | Room Temperature | 24 hours | Not specified | 18.9 | [1] |
| Example 3 | Room Temperature | 2 hours | 3.8 | 56.0 | [1] |
| Example 6 | 70 | 30 minutes | 4.2 | 95.0 | [1] |
| Example 8 | 90 | 10 minutes | 3.8 | 98.0 | [1] |
Table 2: Synthesis of Substituted Picolinates - Protocols and Yields
| Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Methyl 4-chloropicolinate | 2-Picolinic acid | Thionyl chloride, Methanol | 72 °C, 16h (SOCl₂); RT, 45 min (MeOH) | 85 | [8] |
| Methyl 4-chloropicolinate | Picolinic acid | Thionyl chloride, Methanol | 80 °C, 3 days (SOCl₂); RT, 1h (MeOH) | 57 | [7] |
| Methyl 4-aminopicolinate | Methyl 4-chloropicolinate | Sodium azide, 10% Pd/C, H₂ | 100 °C, 8h (NaN₃); RT, 3h (H₂) | Not specified | [14] |
| 4-aminopicolinic acid | Picloram | 10% Pd/C, H₂, LiOH | 40-70 °C, 16h | 99 | [15] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloropicolinate [8]
-
Slowly add anhydrous DMF (10 mL) to thionyl chloride (300 mL) at 40-48 °C.
-
Stir the solution at room temperature for 10 minutes.
-
Add 2-picolinic acid (100.0 g, 813.0 mmol) over 30 minutes.
-
Heat the resulting solution at 72 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with toluene (500 mL), and concentrate. Repeat the toluene addition and concentration twice.
-
Add the resulting solution to methanol (200 mL) in an ice bath, keeping the internal temperature below 55 °C.
-
Stir at room temperature for 45 minutes, then cool to 5 °C and add diethyl ether (200 mL) dropwise.
-
Filter the resulting solid, wash with diethyl ether (200 mL), and dry.
-
Dissolve the solid in hot water (500 mL, ~45 °C) and adjust the pH to 8-9 with NaHCO₃.
-
Extract the mixture with ethyl acetate, and concentrate the organic phase to yield the product.
Protocol 2: Synthesis of Methyl 4-aminopicolinate [14]
-
Stir a mixture of methyl 4-chloropicolinate (2.0 g) and sodium azide (2 g) in dimethylformamide (20 ml) at 100 °C for 8 hours.
-
Remove the solvent in vacuo, dilute the residue with water, and extract the product into ethyl acetate.
-
Dry the organic layer over magnesium sulfate and remove the solvent in vacuo.
-
Hydrogenate the residue in ethanol (30 ml) at atmospheric pressure over 10% palladium on carbon catalyst (500 mg) for 3 hours.
-
Filter the reaction mixture through celite and remove the solvent in vacuo.
-
Crystallize the residue from ether to afford the final product.
Visualizations
Caption: General workflow for the synthesis and purification of substituted picolinates.
Caption: Troubleshooting flowchart for addressing low yields in picolinate synthesis.
References
- 1. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 8. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. prepchem.com [prepchem.com]
- 15. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Stability and degradation of Methyl 5-bromo-3-hydroxypicolinate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl 5-bromo-3-hydroxypicolinate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] This compound is a solid at room temperature.[1] Proper storage is crucial to prevent degradation from atmospheric moisture and oxygen.
Q2: I accidentally left the container of this compound open to the air for a short period. Is it still usable?
A2: Brief exposure to air may not lead to significant degradation, but it increases the risk of hydrolysis and oxidation. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If signs of degradation (e.g., discoloration, presence of new peaks in the chromatogram) are observed, the compound's purity may be compromised.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary anticipated degradation pathways include:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would yield 5-bromo-3-hydroxypicolinic acid and methanol. The hydrolysis of picolinate esters can be catalyzed by acids, bases, and metal ions.
-
Oxidation: The hydroxypyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Brominated aromatic compounds can undergo photolytic degradation, which may involve the cleavage of the carbon-bromine bond.[3]
Q4: What solvents are suitable for dissolving this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your stock of this compound using HPLC. Ensure the compound is stored at 2-8°C under an inert atmosphere. Use fresh solutions for your experiments. |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Filter your solutions before use. | |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or presence of impurities. | Discoloration can be an indicator of degradation. It is highly recommended to re-analyze the compound's purity by HPLC or LC-MS to identify potential degradation products. If significant degradation has occurred, a fresh batch of the compound should be used. |
| Low purity observed by HPLC | Hydrolysis of the methyl ester. | If a significant peak corresponding to the carboxylic acid is observed, this indicates hydrolysis. Ensure that all solvents are anhydrous and that the compound is handled under an inert atmosphere to minimize contact with moisture. |
| Photodegradation. | Protect solutions of the compound from light by using amber vials or wrapping containers in aluminum foil. | |
| Difficulty dissolving the compound | Inappropriate solvent selection. | Test a range of solvents on a small scale to find a suitable one. Gentle heating or sonication may aid dissolution, but be cautious as heat can accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[1][4][5][6]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Stability chambers/ovens
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 7 days.
-
Prepare a solution of the heat-stressed solid at specified time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC at specified time points.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method to analyze the samples. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water (with a modifier like 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following tables.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | Data | Data |
| 0.1 M NaOH | 24 hours | Room Temp | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | 7 days | 60°C | Data | Data |
| Photolytic | ICH Q1B | ICH Q1B | Data | Data |
Table 2: Chromatographic Data of Degradation Products
| Stress Condition | Degradant Peak | Retention Time (min) | Relative Retention Time |
| 0.1 M HCl | 1 | Data | Data |
| 2 | Data | Data | |
| 0.1 M NaOH | 1 | Data | Data |
| 3% H₂O₂ | 1 | Data | Data |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Picolinate herbicide mechanism of action.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Picolinate Synthesis Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize picolinate synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for picolinate synthesis?
A1: Common starting materials include picolinic acid, 2-methylpyridine (α-picoline), and 2-cyanopyridine. Picolinic acid can be directly esterified or used to form metal picolinate complexes.[1][2] 2-methylpyridine can be oxidized using reagents like potassium permanganate (KMnO4) to produce picolinic acid.[3] 2-cyanopyridine can be hydrolyzed to form picolinic acid or its salt, which can then be used in subsequent reactions.[4][5]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice depends on the specific reaction. For the formation of metal picolinates like zinc or copper picolinate, deionized water is often used.[6][7] For forming an acyl chloride intermediate from picolinic acid, thionyl chloride (SOCl₂) can be used as both a reagent and a solvent.[1] Organic solvents like dichloromethane (CH₂Cl₂), chlorobenzene, and ethanol are used in various esterification and substitution steps.[1]
Q3: What is the typical temperature range for picolinate synthesis?
A3: The optimal temperature varies significantly. Some metal complexation reactions proceed at room temperature.[6][7] Esterification and acylation reactions often require heating, with temperatures ranging from 70°C to 120°C.[1][8] Hydrothermal synthesis methods may require even higher temperatures, such as 80°C to 200°C in a high-pressure reactor.[9]
Q4: Why is pH control important in the synthesis of metal picolinates?
A4: pH is critical for controlling the formation and stability of metal picolinate complexes. For instance, the synthesis of chromium picolinate is optimized within a narrow pH range of 3.5 to 4.2 to ensure high yield and purity of the desired complex.[8] Incorrect pH can lead to the formation of undesired byproducts or prevent the reaction from proceeding.
Q5: Are there catalytic methods for synthesizing picolinates?
A5: Yes, catalytic methods are available. For esterification, acid catalysts like sulfuric acid or p-toluenesulfonic acid are common.[10] Advanced methods utilize novel catalysts, such as the nanoporous heterogeneous catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂, to facilitate multi-component reactions for picolinate synthesis at ambient temperatures.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | Optimize the temperature. For chromium picolinate, a range of 70° to 90°C is effective.[8] For specific esterifications, heating up to 120°C may be necessary.[1] Monitor reaction progress with TLC. |
| Improper pH: Crucial for metal complexation reactions. | Adjust the pH of the reaction mixture. For chromium picolinate, maintain a pH of 3.5-4.2.[8] For hydrolysis of 2-cyanopyridine, a pH of 4.5-5.5 is used before complexation.[5] | |
| Inactive Reagents or Catalysts: Starting materials may have degraded. | Use fresh or properly stored reagents. Ensure catalysts have not expired. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Increase the reaction time. Monitor the reaction using TLC or another appropriate analytical technique to determine when it is complete. Reaction times can range from 30 minutes to over 24 hours depending on the method.[6][12] | |
| Formation of Side Products | Sub-optimal Reaction Conditions: Incorrect temperature or reagent stoichiometry can lead to side reactions. | Tightly control reaction parameters. Use the optimal molar ratios of reactants as specified in established protocols. For example, a 3:1 molar ratio of picolinic acid to chromium is recommended for chromium picolinate synthesis.[8] |
| Presence of Water: Moisture can hydrolyze intermediates like acyl chlorides or interfere with certain catalysts. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | Incomplete Precipitation: The product may be too soluble in the reaction solvent. | Cool the reaction mixture in an ice bath to induce crystallization.[6] If the product is still soluble, consider changing the solvent or using an anti-solvent to precipitate the product. |
| Emulsion during Extraction: Emulsions can form during liquid-liquid extractions, making layer separation difficult. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. | |
| Product Contamination: Impurities like unreacted starting materials or byproducts are co-purifying with the product. | For metal picolinates, washing the precipitate with deionized water is effective.[4] Recrystallization from a suitable solvent, such as hot absolute ethanol, can remove impurities like potassium chloride.[3] |
Data Presentation: Reaction Condition Optimization
Table 1: Synthesis of Chromium Picolinate via Different Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Time | pH | Yield (%) | Reference |
| Complexation | Picolinic Acid, Cr³⁺ salt | - | 70 - 90 | 10 - 30 min | 3.5 - 4.2 | High (not specified) | [8] |
| Hydrolysis & Complexation | 2-Cyanopyridine | NaOH, CrCl₃ | 70 | 6 hours | 4.5 - 5.5 | 99.0 | [5] |
| Hydrothermal | 2-Cyanopyridine, CrCl₃ | Water | 80 | 48 hours | N/A | 96.5 | [12] |
| Hydrothermal | 2-Cyanopyridine, CrCl₃ | Water | 150 | 24 hours | N/A | 96.2 | [12] |
Table 2: Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate Intermediates
| Step | Product | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| Acylation | 4-chloropicolinoyl chloride | Picolinic acid, SOCl₂, DMF | 80 | 1.5 h | 79.7 | [1] |
| Esterification | Ethyl 4-chloropicolinate | Acyl chloride, Ethanol, Triethylamine, CH₂Cl₂ | Room Temp | 0.5 h | 71.3 | [1] |
| Substitution | Final Product | Ethyl 4-chloropicolinate, 2-fluoro-4-nitrophenol, KI, Chlorobenzene | 120 | 5 h | 69.3 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Picolinate [6]
-
Dissolution: Dissolve 30 g of ZnSO₄·7H₂O in 200 ml of deionized water at room temperature.
-
Addition: Add 20 g of picolinic acid to the solution and stir continuously. A precipitate will begin to form within 3-5 minutes.
-
Reaction: Continue stirring for 30 minutes.
-
Settling: Discontinue stirring and allow the precipitate to settle completely.
-
Washing: Remove the supernatant by aspiration. Suspend the precipitate in enough deionized water to make a 200 ml solution.
-
Recrystallization: Heat the suspension with continuous stirring until the precipitate dissolves completely. Place the beaker in an ice bath and store overnight in a cold room (4°C).
-
Isolation: The next day, aspirate the supernatant from the crystals and freeze-dry the crystals to obtain the final product, zinc dipicolinate.
Protocol 2: Synthesis of Picolinic Acid Hydrochloride via Oxidation [3]
-
Initial Reaction: In a 5-L three-necked flask equipped with a reflux condenser and stirrer, place 2500 ml of water and 50 g of α-picoline.
-
Oxidation (Part 1): Add 90 g of potassium permanganate (KMnO₄) and heat the solution on a steam bath for approximately 1 hour, or until the purple color has nearly disappeared.
-
Oxidation (Part 2): Add a second 90 g portion of KMnO₄, followed by 500 ml of water. Continue heating for 2-2.5 hours until the purple color is gone.
-
Filtration: Allow the mixture to cool slightly, then filter the precipitated manganese oxides and wash them with 1 L of hot water.
-
Concentration & Acidification: Concentrate the filtrate to 150-200 ml under reduced pressure. Acidify the solution with concentrated hydrochloric acid (approx. 65-70 ml) until it is acidic to Congo red.
-
Evaporation: Evaporate the acidic solution to dryness under reduced pressure.
-
Extraction: Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with another 150 ml of 95% ethanol.
-
Precipitation: Pass dry hydrogen chloride gas into the combined ethanol filtrates until the solution is saturated and crystals of picolinic acid hydrochloride separate. Chill the solution to about 10°C during this process.
-
Isolation: Filter the crystals and air-dry them. The yield is typically 43-44 g (50-51%).
Visualizations
Caption: General experimental workflow for picolinate synthesis.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chromium picolinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis routes of Zinc Picolinate [benchchem.com]
- 7. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 8. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 9. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis process for chromium picolinate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Methyl 5-bromo-3-hydroxypicolinate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-bromo-3-hydroxypicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1242320-57-5 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |
| Molecular Weight | 232.03 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1][4] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Q2: What are the primary applications of this compound?
This compound is primarily used as a key intermediate in the synthesis of more complex molecules.[1] Its bromo and hydroxy functional groups allow for various chemical modifications, making it a versatile building block in:
-
Agrochemicals: Development of new herbicides and plant growth regulators.[1]
-
Pharmaceuticals: Construction of complex heterocyclic systems for drug discovery.[1]
-
Cross-Coupling Reactions: The bromo group is suitable for reactions like Suzuki-Miyaura coupling to introduce the picolinate scaffold into target molecules.[1]
-
Enzyme Inhibitor Design: Its structure can be similar to natural metabolites, making it useful in the design of enzyme inhibitors.[1]
Q3: What are the main safety precautions when handling this compound?
This compound is classified with the GHS07 pictogram, indicating it can be harmful.[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection. Always consult the material safety data sheet (MSDS) before handling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Low or No Product Yield
Q4: I am getting very low or no yield in my Suzuki coupling reaction with this compound. What are the possible causes and solutions?
Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes and suggested troubleshooting steps.
| Potential Cause | Suggested Solution |
| Poor Reagent Quality | Ensure the purity of this compound and the boronic acid/ester. Impurities can inhibit the catalyst.[5] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. The Pd(0) species is sensitive to oxygen and can decompose.[5] Consider screening different palladium catalysts and phosphine ligands, especially bulky, electron-rich ligands for sterically hindered substrates.[6][7] |
| Inadequate Base | The choice and quality of the base are critical. The base activates the boronic acid.[5] Try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground and anhydrous. For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[7] |
| Sub-optimal Reaction Conditions | Increase the reaction temperature or prolong the reaction time.[6] Ensure the solvent is anhydrous and the reaction is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).[5][6] |
| Steric Hindrance | The substitution pattern on the picolinate ring might lead to steric hindrance. Using bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can help overcome this.[6] |
A typical workflow for troubleshooting a Suzuki coupling reaction is illustrated below.
Formation of Side Products
Q5: My reaction is producing significant side products, such as the homo-coupling of the boronic acid or debromination of the starting material. How can I minimize these?
The formation of side products is a common challenge. The diagram below illustrates the main reaction pathway and potential side reactions.
To minimize these side products, consider the following:
-
Homo-coupling: This often occurs when the transmetalation step is slow.
-
Solution: Try a different base or solvent system to improve the solubility and reactivity of the boronate species.[6] Adjusting the stoichiometry of the reagents might also be beneficial.
-
-
Proto-debromination: This side reaction removes the bromine from the starting material without coupling.
-
Solution: This suggests that the catalytic system is not efficient enough to promote the desired cross-coupling over the debromination pathway. A more active catalyst system, potentially with a different ligand, is needed.[6] Running the reaction at a slightly lower temperature might also reduce this side reaction.
-
Reaction Stalls or Incomplete Conversion
Q6: My reaction starts but seems to stall before all the starting material is consumed. What could be the reason?
A stalled reaction often points to catalyst deactivation or solubility issues.
-
Catalyst Deactivation: The active Pd(0) catalyst can precipitate as palladium black, especially at high temperatures or if oxygen is present.[5]
-
Solution: Ensure thorough deoxygenation. Consider using a more robust catalyst system or slightly lower reaction temperatures.[5]
-
-
Insolubility: The starting material, an intermediate, or even the product might precipitate from the reaction mixture, effectively stopping the reaction.
-
Solution: Try a different solvent or a co-solvent system to improve the solubility of all components throughout the reaction.[5]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the base (e.g., K₂CO₃, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
The vessel is sealed with a septum.
-
-
Degassing:
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.[6]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
-
The logical relationship between the key components in a Suzuki coupling reaction is depicted below.
References
How to handle and store Methyl 5-bromo-3-hydroxypicolinate safely
This technical support center provides guidance on the safe handling and storage of Methyl 5-bromo-3-hydroxypicolinate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It should be handled with care, using appropriate personal protective equipment.
Q2: What is the recommended personal protective equipment (PPE) when working with this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[1]. For long-term stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong acids. As a pyridine derivative, it may react exothermically with these substances.
Q5: What should I do in case of accidental exposure?
A5:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
Q6: How should I dispose of waste containing this compound?
A6: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Troubleshooting Guide
Problem: The solid has changed color or appears clumpy upon opening a new container.
Solution: This may indicate degradation due to improper storage or exposure to air and moisture. It is recommended to use a fresh, unopened container for sensitive experiments. If you must use the material, consider purifying it before use.
Problem: The compound is not dissolving in the intended solvent.
Solution: Verify the solubility of this compound in your chosen solvent. Gentle warming or sonication may aid dissolution. Ensure the solvent is anhydrous, as the compound may be sensitive to moisture.
Problem: My reaction is not proceeding as expected.
Solution: Assuming other reagents and conditions are correct, the purity of the this compound could be a factor. If the compound has been stored for an extended period or handled improperly, its purity may be compromised.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1242320-57-5[2][3][4] |
| Molecular Formula | C₇H₆BrNO₃[1][3] |
| Molecular Weight | 232.03 g/mol [1][3][4] |
| Physical Form | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Vapor Pressure | Data not readily available |
| Storage Temperature | 2-8°C, under inert gas |
Experimental Protocols
Protocol 1: Weighing this compound
This protocol outlines the procedure for safely weighing the solid compound.
Caption: Workflow for weighing this compound.
Protocol 2: Preparing a Solution of this compound
This protocol describes how to safely prepare a solution of the compound.
Caption: Workflow for preparing a solution of the compound.
Protocol 3: Adding Solid this compound to a Reaction
This protocol details the safe addition of the solid to a reaction mixture.
References
Technical Support Center: Resolving Impurities in Methyl 5-bromo-3-hydroxypicolinate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis, purification, and handling of Methyl 5-bromo-3-hydroxypicolinate.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-white/yellowish instead of white. What could be the cause?
A1: Discoloration in the final product can be attributed to several factors:
-
Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in your product. For instance, some aminopyridine precursors can have a yellowish tint.
-
Oxidation: The hydroxypyridine ring system can be susceptible to oxidation, which may lead to the formation of colored byproducts.
-
Degradation: The compound may degrade if exposed to high temperatures, strong acids or bases, or light for extended periods.
Troubleshooting:
-
Ensure complete reaction by monitoring with Thin Layer Chromatography (TTLC).
-
Purify the product using column chromatography or recrystallization.
-
Store the final product under an inert atmosphere, protected from light, and at the recommended temperature (2-8°C).[1][2]
Q2: I see an unexpected peak in the aromatic region of my ¹H NMR spectrum. What could it be?
A2: An unexpected peak in the aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum could indicate the presence of several impurities:
-
Unreacted Starting Material: If your synthesis started from a substituted pyridine, residual starting material would show its characteristic aromatic signals.
-
Regioisomers: During the bromination step, bromine could add to a different position on the pyridine ring, leading to a regioisomer with a different set of aromatic proton signals.
-
Hydrolysis Product: If the methyl ester is hydrolyzed back to the carboxylic acid (5-bromo-3-hydroxypicolinic acid), the chemical shifts of the aromatic protons may change slightly.
Troubleshooting:
-
Compare the spectrum with the spectra of your starting materials.
-
Use 2D NMR techniques like COSY and HMBC to confirm the structure of the main product and identify the impurity.
-
Purify the sample by column chromatography to separate the isomers.
Q3: My HPLC analysis shows a significant impurity peak. How can I identify and remove it?
A3: A significant impurity peak in your HPLC chromatogram requires a systematic approach to identify and eliminate:
Identification:
-
LC-MS Analysis: The most effective way to identify the impurity is by Liquid Chromatography-Mass Spectrometry (LC-MS), which will provide the molecular weight of the unknown peak.
-
Spiking Experiment: If you suspect a particular impurity (e.g., starting material), "spike" your sample with a small amount of the suspected compound and see if the peak area of the impurity increases.
Removal:
-
Optimize Column Chromatography: Adjust the solvent system (e.g., gradient elution with hexane and ethyl acetate) to improve the separation of the impurity.
-
Recrystallization: If the product is a solid, try recrystallization with different solvent systems. A suitable solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble.
Q4: The yield of my synthesis is consistently low. What are the potential reasons?
A4: Low yields can be caused by a variety of factors throughout the synthetic process:
-
Incomplete Reactions: Ensure each reaction step goes to completion by monitoring with TLC.
-
Product Loss During Workup: Extractions and washes can lead to product loss, especially if the product has some solubility in the aqueous phase. Ensure proper pH adjustment during extractions to minimize solubility.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Optimize these parameters for each step.
-
Product Degradation: The hydroxypicolinate ring can be sensitive. Avoid unnecessarily harsh conditions.
Troubleshooting Guides
Issue 1: Presence of Starting Material (2-amino-3-hydroxypyridine)
-
Symptom: Peaks corresponding to 2-amino-3-hydroxypyridine in NMR and a peak with the corresponding mass in LC-MS.
-
Cause: Incomplete diazotization or Sandmeyer reaction.
-
Solution:
-
Ensure the temperature during diazotization is kept low (0-5 °C).
-
Use a fresh solution of sodium nitrite.
-
Allow for sufficient reaction time for the Sandmeyer reaction to go to completion.
-
Issue 2: Presence of Intermediate (3-hydroxy-5-bromopicolinonitrile or 3-hydroxy-5-bromopicolinic acid)
-
Symptom: Peaks corresponding to the nitrile or carboxylic acid intermediate in IR, NMR, and LC-MS.
-
Cause: Incomplete hydrolysis of the nitrile or incomplete esterification.
-
Solution:
-
For nitrile hydrolysis, ensure a sufficient concentration of acid or base and adequate heating time.
-
For esterification, use an excess of methanol and a suitable acid catalyst (e.g., sulfuric acid), and consider removing water to drive the equilibrium.
-
Issue 3: Presence of Regioisomers
-
Symptom: Complex NMR spectrum with more than the expected number of aromatic signals. Multiple peaks with the same mass in LC-MS.
-
Cause: Non-selective bromination.
-
Solution:
-
Control the bromination reaction temperature carefully.
-
Use a milder brominating agent.
-
Purify the product meticulously using preparative HPLC or careful column chromatography.
-
Data Presentation
| Parameter | This compound | 5-bromo-3-hydroxypicolinic acid (Impurity) | 2-amino-3-hydroxypyridine (Starting Material) |
| Molecular Formula | C₇H₆BrNO₃ | C₆H₄BrNO₃ | C₅H₆N₂O |
| Molecular Weight | 232.03 g/mol | 218.01 g/mol | 110.12 g/mol |
| Appearance | White to off-white solid | Solid | Light brown solid |
| ¹H NMR (DMSO-d₆, ppm) | ~8.2 (d, 1H), ~7.9 (d, 1H), ~3.9 (s, 3H) | ~8.1 (d, 1H), ~7.8 (d, 1H), ~13.0 (br s, 1H) | ~7.5 (dd, 1H), ~6.8 (dd, 1H), ~6.6 (dd, 1H), ~5.5 (br s, 2H) |
| HPLC Retention Time | Varies with method | Typically earlier than the ester | Typically earlier than the acid and ester |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 5-bromo-3-hydroxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-bromo-3-hydroxypicolinate.
I. Synthetic Workflow
The synthesis of this compound can be approached via a two-step process starting from 3-hydroxypicolinic acid. The first step involves the selective bromination of the pyridine ring, followed by the esterification of the resulting carboxylic acid.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-hydroxypicolinic acid
This protocol describes the bromination of 3-hydroxypicolinic acid.
| Reagent/Parameter | Quantity (for 10g scale) | Molar Equivalent | Notes |
| 3-Hydroxypicolinic acid | 10.0 g | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 14.0 g | 1.1 | Brominating agent |
| Sulfuric Acid (98%) | 50 mL | - | Solvent and catalyst |
| Reaction Temperature | 25-30 °C | - | Maintain with a water bath |
| Reaction Time | 12 hours | - | Monitor by TLC |
| Work-up | Ice-water quench, filtration | - | |
| Expected Yield | 12.5 g | 78% | Crude product |
| Purity (crude) | ~90% | - | Determined by HPLC |
Methodology:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-hydroxypicolinic acid (10.0 g).
-
Carefully add concentrated sulfuric acid (50 mL) while cooling the flask in an ice bath.
-
Once the acid has dissolved, add N-bromosuccinimide (14.0 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 5-bromo-3-hydroxypicolinic acid as a solid.
Step 2: Synthesis of this compound
This protocol details the Fischer esterification of 5-bromo-3-hydroxypicolinic acid.[1]
| Reagent/Parameter | Quantity (for 10g scale) | Molar Equivalent | Notes |
| 5-Bromo-3-hydroxypicolinic acid | 10.0 g | 1.0 | Starting material |
| Methanol | 100 mL | - | Solvent and reagent |
| Sulfuric Acid (98%) | 2 mL | Catalytic | Catalyst |
| Reaction Temperature | Reflux (approx. 65 °C) | - | |
| Reaction Time | 8 hours | - | Monitor by TLC |
| Work-up | Neutralization, extraction | - | |
| Expected Yield | 9.2 g | 87% | After purification |
| Purity | >98% | - | Determined by HPLC and NMR |
Methodology:
-
To a 250 mL round-bottom flask, add 5-bromo-3-hydroxypicolinic acid (10.0 g) and methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain this compound.
III. Troubleshooting and FAQs
Step 1: Bromination
Caption: Troubleshooting guide for the bromination step.
Q1: The bromination reaction shows low or no conversion of the starting material. What could be the issue?
A1:
-
Insufficient Acid: The pyridine ring requires strong activation for electrophilic bromination. Ensure that a sufficient excess of concentrated sulfuric acid is used to protonate the ring and facilitate the reaction.
-
Inactive NBS: N-Bromosuccinimide can decompose over time. Use a fresh batch of high-purity NBS for the reaction.
-
Low Temperature: While high temperatures can lead to side products, a temperature that is too low may result in a very slow reaction rate. Ensure the reaction is maintained within the recommended 25-30 °C range.
Q2: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity?
A2:
-
Temperature Control: Overheating the reaction can lead to a loss of selectivity and the formation of di-brominated and other over-brominated species. It is critical to maintain the reaction temperature below 30 °C using a water bath.
-
Stoichiometry of NBS: While a slight excess of NBS is used to ensure complete conversion of the starting material, a large excess can promote di-bromination. Use a molar equivalent of 1.05-1.1 of NBS.
Q3: I am experiencing low yield after the work-up procedure. What are the possible reasons?
A3:
-
Product Solubility: Although the product precipitates in ice water, it may have some residual solubility. Saturating the aqueous solution with sodium chloride before filtration can help to decrease the solubility of the product and improve the isolated yield.
-
Incomplete Precipitation: Ensure the reaction mixture is poured into a sufficiently large volume of ice to keep the temperature low during quenching, which promotes better precipitation.
Step 2: Esterification
Caption: Troubleshooting guide for the esterification step.
Q1: The esterification reaction is not going to completion. What can I do?
A1:
-
Catalyst Amount: The amount of sulfuric acid is catalytic but crucial. If the reaction is sluggish, a slight increase in the catalyst loading may be beneficial.
-
Reaction Time: Fischer esterification is an equilibrium process.[1] If the reaction has stalled, extending the reflux time can help to drive the reaction towards the product.
-
Water Content: The presence of water will shift the equilibrium back towards the starting materials. Ensure that anhydrous methanol is used and all glassware is thoroughly dried before use. For larger scale reactions, the use of a Dean-Stark trap to remove water as it is formed can significantly improve the yield.[2]
Q2: I am losing a significant amount of product during the aqueous work-up. Why is this happening?
A2:
-
Ester Hydrolysis: The product is an ester and can be hydrolyzed back to the carboxylic acid under basic conditions. When neutralizing the excess acid, use a mild base like saturated sodium bicarbonate solution and add it slowly and carefully. Avoid using strong bases like sodium hydroxide. Ensure the aqueous layer is not overly basic.
Q3: The final product is difficult to purify by column chromatography. What are your suggestions?
A3:
-
Persistent Impurities: If unreacted starting material is present, it can be difficult to separate from the product due to their similar polarities. Ensure the reaction goes to completion before work-up.
-
Chromatography Conditions: If the product and impurities are co-eluting, try using a shallower solvent gradient during column chromatography to improve separation. Different solvent systems, such as dichloromethane/methanol, could also be explored.
-
Recrystallization: As an alternative or a final purification step, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective method for obtaining a high-purity product.
References
Validation & Comparative
A Comparative Analysis of Methyl 5-bromo-3-hydroxypicolinate and Other Picolinate Esters for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, picolinate esters serve as crucial building blocks and pharmacophores. This guide provides a comparative overview of Methyl 5-bromo-3-hydroxypicolinate against other notable picolinate esters, including the parent Methyl picolinate and Ethyl picolinate. The comparison focuses on their physicochemical properties, reactivity, and biological activities, supported by available data to aid researchers in selecting the appropriate analogue for their specific application.
Physicochemical Properties: A Tabulated Comparison
The introduction of substituents on the pyridine ring of picolinate esters significantly influences their physical and chemical characteristics. The table below summarizes the key physicochemical properties of this compound and its comparators.
| Property | This compound | Methyl picolinate | Ethyl picolinate |
| Molecular Formula | C₇H₆BrNO₃[1] | C₇H₇NO₂ | C₈H₉NO₂ |
| Molecular Weight | 232.03 g/mol [1] | 137.14 g/mol | 151.16 g/mol |
| Physical Form | Solid[1] | Crystalline Powder | Liquid |
| Melting Point | Not specified | 19°C | 2°C |
| Boiling Point | Not specified | 95°C @ 1 mmHg | 240-241°C |
| Solubility | Not specified | Slightly soluble in water | Miscible with ethanol, acetone, ether; limited in water |
| Purity | ≥ 97%[1] | Not specified | ≥ 99% |
| Storage Temperature | 2-8°C, inert atmosphere[1] | Room Temperature, inert atmosphere | Room Temperature, inert atmosphere |
Reactivity and Synthetic Applications
Picolinate esters are versatile intermediates in organic synthesis. The presence of the bromine atom and the hydroxyl group on the pyridine ring of this compound offers distinct reactivity compared to unsubstituted picolinate esters.
The bromo substituent at the 5-position provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This functionalization is a key strategy in the synthesis of complex molecules in drug discovery and materials science. The hydroxyl group at the 3-position can be alkylated, acylated, or used as a directing group in certain reactions, further expanding the synthetic utility of this molecule.
In contrast, Methyl picolinate and Ethyl picolinate, lacking these functional groups, are primarily used for modifications of the ester group or reactions involving the pyridine nitrogen.
A general workflow for the synthesis of picolinate esters and subsequent modification is depicted below.
Caption: General workflow for picolinate ester synthesis and modification.
Biological Activity: A Focus on Herbicidal Applications
While picolinate esters have been investigated for various biological activities, including as potential anticancer and antimicrobial agents, the most comprehensive comparative data is available in the field of herbicides. Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[2][3]
The herbicidal activity of picolinate derivatives is highly dependent on the substitution pattern on the pyridine ring. Studies have shown that the introduction of various substituents can significantly enhance the efficacy compared to the parent compounds. For instance, a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds demonstrated that some derivatives exhibited significantly lower IC₅₀ values (indicating higher potency) against the root growth of Arabidopsis thaliana compared to the commercial herbicide halauxifen-methyl.[2][3]
While direct comparative IC₅₀ values for this compound, Methyl picolinate, and Ethyl picolinate in a single study are not available, the literature on structure-activity relationships (SAR) provides valuable insights. The electronic and steric properties of the substituents play a crucial role in the binding affinity to the target auxin receptors.[2] The bromo and hydroxyl groups in this compound are expected to alter its electronic distribution and potential for hydrogen bonding within the receptor's active site, likely leading to a different herbicidal profile compared to the unsubstituted esters.
The following diagram illustrates the general principle of how picolinate-based herbicides are thought to exert their effect through the auxin signaling pathway.
Caption: Simplified auxin signaling pathway targeted by picolinate herbicides.
Experimental Protocols
General Protocol for the Synthesis of Methyl Picolinate Esters:
-
Acid Chloride Formation: To a solution of the corresponding picolinic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. The reaction mixture is then typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Esterification: The excess chlorinating agent is removed under reduced pressure. The resulting crude acid chloride is dissolved in an anhydrous solvent, and the corresponding alcohol (e.g., methanol or ethanol) is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated. The reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude ester is then purified by a suitable method, such as column chromatography on silica gel or distillation.
Note: The specific reaction conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific picolinate ester. For this compound, protection of the hydroxyl group may be necessary depending on the reagents used.
Conclusion
This compound presents a valuable synthetic intermediate with enhanced functionality compared to simpler picolinate esters like Methyl picolinate and Ethyl picolinate. The presence of the bromo and hydroxyl groups allows for a wider range of chemical modifications, making it a particularly attractive building block for the synthesis of complex bioactive molecules. While direct comparative performance data across various applications is limited, the well-documented importance of pyridine ring substitution in modulating the herbicidal activity of picolinates suggests that this compound is likely to exhibit a distinct and potentially potent biological profile. Further experimental studies are warranted to fully elucidate and quantify the comparative performance of these esters in diverse research and development settings.
References
Comparative Analysis of Methyl 5-bromo-3-hydroxypicolinate Structural Analogs in Drug Discovery
A comprehensive search for publicly available experimental data on structural analogs of Methyl 5-bromo-3-hydroxypicolinate has revealed a significant gap in the current scientific literature. While the parent compound is commercially available and utilized as a building block in chemical synthesis, detailed comparative studies evaluating the biological and pharmacological properties of its direct structural analogs are not readily accessible.
This compound is a substituted pyridine derivative, a class of compounds known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom, a hydroxyl group, and a methyl ester on the picolinate scaffold suggests potential for various chemical modifications to explore structure-activity relationships (SAR). However, despite the theoretical potential for developing a range of analogs, published research has not focused on a systematic comparison of their performance.
Our extensive search of scientific databases and patent literature did not yield any studies that have synthesized a series of structural analogs of this compound and subsequently performed comparative in vitro or in vivo experiments. Consequently, quantitative data on key performance metrics such as binding affinities, enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values), or pharmacokinetic profiles for a series of related compounds is unavailable.
General searches on related chemical classes, such as picolinamides and hydroxypyridinones, indicate that these broader families of compounds are of interest in drug discovery, particularly as enzyme inhibitors. For instance, various substituted picolinamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase. However, these studies do not include this compound or its immediate analogs, making a direct comparison impossible.
Without experimental data, it is not possible to construct the requested data tables, provide detailed experimental protocols, or generate meaningful visualizations of signaling pathways or experimental workflows. The creation of a robust and objective comparison guide, as requested, is contingent on the availability of such primary research data.
The landscape of publicly accessible research on this compound and its structural analogs is currently barren. This presents a clear opportunity for novel research in this area. A systematic study involving the synthesis of a library of analogs with modifications at the 5-position (substituting the bromo group), the 3-position (altering the hydroxyl group), and the ester functionality could yield valuable insights. Such a study, coupled with screening against a panel of relevant biological targets (e.g., kinases, metalloenzymes), would be a significant contribution to the field and could uncover novel lead compounds for drug discovery programs.
Future research in this area would be essential to populate the knowledge base and enable the kind of comparative analysis that is critical for advancing medicinal chemistry and drug development. At present, any attempt to create a comparison guide would be purely speculative and lack the required scientific foundation.
The Strategic Utility of Methyl 5-bromo-3-hydroxypicolinate in Drug Discovery: A Comparative Analysis of its Derivatives
For Immediate Release
Methyl 5-bromo-3-hydroxypicolinate has emerged as a valuable scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of potent and selective enzyme inhibitors. While direct efficacy data for this compound itself is not the focus of current research, its true value lies in its role as a versatile building block for creating highly specific therapeutic agents. This guide provides a comparative analysis of two distinct classes of inhibitors synthesized from this picolinate derivative: Salt-Inducible Kinase (SIK) inhibitors and Prolyl Hydroxylase Domain (PHD) inhibitors, highlighting the divergent therapeutic pathways enabled by this common chemical precursor.
Comparative Efficacy of Derivative Compounds
The utility of this compound is best illustrated by the impressive potency and selectivity of the compounds it helps create. Below is a comparison of representative compounds from two distinct research programs that utilized this picolinate as a key synthetic intermediate.
| Compound Class | Target | Key Compound Example | IC50 (nM) | Therapeutic Potential |
| SIK Inhibitor | SIK2 / SIK3 | GLPG3970 | SIK1: >17,500SIK2: 254SIK3: 79 | Autoimmune and Inflammatory Diseases |
| PHD Inhibitor | PHD1 | Picolinamide Derivatives (General Class) | Not specified in patent | Ischemia-reperfusion injury, Inflammatory Bowel Disease, Cancer |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these compound classes are crucial for reproducibility and further development.
Synthesis of SIK2/SIK3 Inhibitors from this compound
The synthesis of dual SIK2/SIK3 inhibitors, such as those related to the clinical candidate GLPG3970, involves a multi-step process where this compound is a key intermediate. The initial steps involve the modification of the hydroxyl group, followed by a series of coupling reactions to build the final complex molecule.
A representative synthetic step involves the difluoromethylation of this compound. In a typical procedure, this compound (1 equivalent) is reacted with sodium chlorodifluoroacetate (1.2 equivalents) and potassium carbonate (3 equivalents) in acetonitrile. The reaction mixture is heated to reflux for 2 hours. Following the reaction, it is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane to yield the difluoromethylated intermediate[1][2]. This intermediate then undergoes further reactions, such as saponification and amide coupling, to generate the final active compounds[1][2].
Cellular Target Engagement Assays for SIK Inhibitors
The potency and selectivity of the synthesized SIK inhibitors are determined using cellular target engagement assays. The NanoBRET™ Target Engagement Assay is a common method. In this assay, HEK293 cells are transfected with plasmids encoding for NanoLuc®-SIK fusion proteins. The cells are then treated with varying concentrations of the test compound. A tracer molecule that binds to the SIK active site is added, and the BRET signal is measured. The BRET signal is dependent on the proximity of the NanoLuc® luciferase to the tracer. Inhibition of tracer binding by the test compound results in a decrease in the BRET signal, allowing for the determination of the IC50 value[1].
Visualizing the Role of this compound in Drug Synthesis
The following diagrams illustrate the synthetic utility of this compound and the signaling pathway targeted by one of its derivative classes.
Caption: Synthetic pathway from this compound.
References
Validating the Structure of Synthesized Methyl 5-bromo-3-hydroxypicolinate: A Comparative Guide
For researchers and professionals in drug development and agrochemical synthesis, the accurate structural validation of novel compounds is paramount. This guide provides a comparative overview of the synthesis and structural elucidation of Methyl 5-bromo-3-hydroxypicolinate, a key intermediate in the development of various bioactive molecules.[1] We present a primary synthetic route alongside a potential alternative, supported by detailed experimental protocols and expected analytical data.
Synthetic Routes: A Comparative Analysis
The synthesis of this compound can be approached through different pathways. Here, we compare a primary, straightforward method involving the esterification of the corresponding carboxylic acid with an alternative approach derived from related syntheses of substituted picolinates.
Primary Synthetic Route: Esterification of 5-bromo-3-hydroxypicolinic acid
This method is a direct and common approach for the synthesis of methyl esters from their corresponding carboxylic acids. The availability of the precursor, 5-bromo-3-hydroxypicolinic acid, makes this a feasible route.[2][3]
Alternative Synthetic Route: From Furan-2-yl Aminoacetates
Experimental Protocols
Detailed methodologies for the synthesis and structural validation are crucial for reproducibility and accurate assessment of the final product.
Synthesis Protocols
Protocol 1: Synthesis of this compound via Esterification
-
Starting Material: 5-bromo-3-hydroxypicolinic acid.
-
Reagents: Methanol (anhydrous), Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 5-bromo-3-hydroxypicolinic acid (1 equivalent) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: Alternative Synthesis via Bromination-Rearrangement
-
Starting Material: A suitable furan-2-yl aminoacetate precursor.
-
Reagents: Brominating agent (e.g., N-Bromosuccinimide), solvent.
-
Procedure:
-
Dissolve the furan-2-yl aminoacetate precursor in a suitable solvent.
-
Add the brominating agent portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The reaction proceeds through a rearrangement to form the picolinate ring system.
-
Work-up the reaction mixture by quenching any remaining brominating agent and extracting the product.
-
Purify the crude product by column chromatography.
-
Analytical Protocols for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a High-Performance Liquid Chromatography (HPLC) system (LC-MS).
-
Data Acquisition: Inject the sample into the LC-MS system. The mass spectrum is typically acquired in positive ion mode to observe the [M+H]⁺ ion.
Data Presentation: Expected Analytical Data
The following table summarizes the expected quantitative data for the structural validation of this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Two aromatic protons as singlets or doublets (due to long-range coupling) in the range of δ 7.5-8.5 ppm. A singlet for the methyl ester protons around δ 3.9-4.1 ppm. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the pyridine ring carbons between δ 110-160 ppm. A signal for the ester carbonyl carbon around δ 165-170 ppm. A signal for the methyl ester carbon around δ 52-55 ppm. |
| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ is expected at m/z 232.0 and 234.0 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |
Visualizing the Workflow and Synthetic Comparison
To better illustrate the experimental process and the relationship between the synthetic routes, the following diagrams are provided.
References
Comparative Analysis of Picolinate-Based Compounds in Auxin Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Herbicidal Activity
The herbicidal efficacy of picolinic acid derivatives is commonly assessed by measuring the inhibition of plant growth. The following table summarizes the half-maximal inhibitory concentration (IC50) values for root growth inhibition in Arabidopsis thaliana for a series of picolinic acid analogs. Lower IC50 values indicate higher potency.
| Compound ID | Structure | R1 | R2 | R3 | IC50 (µM) for A. thaliana Root Growth Inhibition |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Cl | Cl | Cl | Not explicitly found in provided results |
| Halauxifen-methyl | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Cl | H | 4-Cl-2-F-3-MeO-Ph | Not explicitly found in provided results |
| Compound V-2 | 4-amino-3,5-dichloro-6-(5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid | Cl | Cl | 5-(p-tolyl)-1H-pyrazol-1-yl | ~30-fold lower than Halauxifen-methyl[1] |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | Cl | Cl | 5-(4-Cl-Ph)-3-Me-1H-pyrazol-1-yl | ~50-fold lower than Halauxifen-methyl[1][2] |
| Compound 5a | 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid | Cl | Cl | 1H-indazol-1-yl | Showed significant root inhibitory activity[3] |
Experimental Protocols
Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol is a standard method for evaluating the herbicidal activity of compounds that affect plant growth.
-
Plant Material and Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with sucrose and agar. The plates are stratified at 4°C for 2-3 days to synchronize germination and then transferred to a growth chamber with a controlled light/dark cycle and temperature.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the MS medium at various concentrations. Control plates contain the solvent alone.
-
Root Growth Measurement: After a defined period of growth (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: The root growth in the presence of the test compound is expressed as a percentage of the root growth in the control. The IC50 value, the concentration of the compound that inhibits root growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.[2][3]
Post-emergence Herbicidal Activity Assay
This assay assesses the efficacy of herbicides on established plants.
-
Plant Cultivation: Weed species (e.g., Chenopodium album, Amaranthus retroflexus) are grown in pots containing a suitable soil mixture in a greenhouse.
-
Herbicide Application: The test compounds are formulated as an emulsifiable concentrate or a water-dispersible granule and sprayed onto the foliage of the plants at a specific growth stage (e.g., 2-4 leaf stage) at different application rates (g/ha).
-
Efficacy Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as the percentage of plant injury or mortality compared to untreated control plants.[3][4]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Auxin signaling pathway targeted by picolinate herbicides.
Caption: Experimental workflow for assessing herbicidal activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 4. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis routes for brominated picolinates
For Researchers, Scientists, and Drug Development Professionals
Brominated picolinates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of the bromine substituent and the chelating properties of the picolinate moiety. The strategic introduction of a bromine atom onto the picolinic acid scaffold can be achieved through several synthetic pathways, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three prominent synthesis routes: the oxidation of brominated picolines, directed ortho-lithiation followed by bromination, and the Sandmeyer reaction of aminopicolinates.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthesis routes to provide a clear comparison of their performance.
| Parameter | Route 1: Oxidation of Brominated Picoline | Route 2: Directed ortho-Lithiation & Bromination | Route 3: Sandmeyer Reaction of Aminopicolinate |
| Starting Material | 5-Bromo-2-picoline | Picolinic acid ester | 3-Aminopicolinic acid |
| Key Reagents | Potassium permanganate | n-Butyllithium, N-Bromosuccinimide | Sodium nitrite, Copper(I) bromide, HBr |
| Typical Yield | ~39%[1] | 60-80% (estimated) | 70-90% (estimated) |
| Reaction Temperature | 85-90 °C[2] | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours[2] | 2-4 hours | 1-3 hours |
| Purity of Crude Product | Moderate to high | High | Moderate to high |
| Key Advantages | Readily available starting material, straightforward procedure. | High regioselectivity, good for targeted synthesis. | Good yields, applicable to various positions. |
| Key Disadvantages | Moderate yield, use of strong oxidant. | Requires anhydrous conditions and cryogenic temperatures, strong base. | Diazonium intermediate can be unstable. |
Synthesis Route 1: Oxidation of Brominated Picoline
This classical approach involves the oxidation of the methyl group of a brominated picoline to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate.
Experimental Protocol
Synthesis of 5-Bromo-2-picolinic acid from 5-Bromo-2-picoline [1][2]
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.
-
Heat the mixture to 80 °C with stirring.
-
Add 24.8 g (157 mmol) of potassium permanganate in three portions at one-hour intervals.
-
Maintain the reaction temperature at 80-90 °C and continue stirring for an additional 3-4 hours after the final addition of potassium permanganate.
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter to remove the manganese dioxide precipitate.
-
Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid, which will cause a white solid to precipitate.
-
Collect the precipitated product by filtration.
-
Concentrate the filtrate under reduced pressure and add ethanol to the residue to dissolve the remaining product. Filter to remove any inorganic salts.
-
Combine the collected solids and concentrate the ethanol solution to obtain the final product. The reported yield is approximately 39%.[1]
Reaction Pathway
Caption: Oxidation of 5-bromo-2-picoline to 5-bromopicolinic acid.
Synthesis Route 2: Directed ortho-Lithiation and Bromination
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this route, a directing group on the picolinic acid scaffold, such as the carboxylic acid (protected as an ester) or an amide, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic bromine source.
Experimental Protocol
Hypothetical Synthesis of 3-Bromo-2-picolinic acid ethyl ester
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve ethyl 2-picolinate (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.2 equivalents) in anhydrous THF.
-
Slowly add the NBS solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2-picolinic acid ethyl ester.
Logical Workflow
Caption: Workflow for directed ortho-lithiation and bromination.
Synthesis Route 3: Sandmeyer Reaction of Aminopicolinate
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines.[3] The process involves the diazotization of an aminopicolinate with nitrous acid to form a diazonium salt, which is then treated with a copper(I) bromide solution to yield the corresponding brominated picolinate.
Experimental Protocol
Hypothetical Synthesis of 3-Bromopicolinic acid from 3-Aminopicolinic acid [3][4]
-
Dissolve 3-aminopicolinic acid (1 equivalent) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathway
References
A Comparative Analysis of the Biological Activities of Brominated and Non-Brominated Picolinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of brominated and non-brominated picolinates, supported by available experimental data. Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anticancer properties. The introduction of a bromine atom to the picolinate structure can significantly modulate these activities. This document summarizes the current understanding of these differences, presenting quantitative data where available and detailing the experimental protocols used for their determination.
Comparison of Biological Activities
The biological activities of picolinates can be significantly influenced by the presence and position of a bromine substituent on the pyridine ring. While picolinic acid itself is a biologically active molecule, bromination can either enhance or decrease its efficacy depending on the specific biological target and the position of the bromine atom.
Cytotoxicity
A comparative study on Chinese Hamster Ovary (CHO) cells provides a direct quantitative comparison of the cytotoxicity of picolinic acid and 6-bromo picolinic acid. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, was determined for both compounds.
| Compound | Cell Line | IC50 (mM) |
| Picolinic Acid | CHO | 0.032 |
| 6-Bromo Picolinic Acid | CHO | > 25.85 |
Table 1: Comparative Cytotoxicity of Picolinic Acid and 6-Bromo Picolinic Acid. In this study, picolinic acid was found to be significantly more toxic to CHO cells than its 6-bromo derivative, which showed minimal toxicity at the tested concentrations[1].
Antimicrobial Activity
Picolinic acid has demonstrated broad-spectrum antibacterial and antifungal activities. Its mechanism of action is often attributed to its ability to chelate essential metal ions, thereby depriving microorganisms of necessary nutrients.
While direct comparative studies between a brominated picolinate and picolinic acid against the same panel of microbes are limited in the readily available literature, the following tables summarize the known antimicrobial activities of picolinic acid.
Antibacterial Activity of Picolinic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Serratia marcescens | 0.5 |
| Klebsiella pneumoniae | 0.5 |
| Escherichia coli | 0.5 |
| Shigella flexneri | 0.5 |
| Bacillus cereus | 0.5 |
| Proteus vulgaris | 0.5 |
| Micrococcus luteus | 0.5 |
| Enterobacter cloacae | 1.0 |
| Proteus mirabilis | 1.5 |
| Bacillus subtilis | 2.0 |
| Staphylococcus aureus | 2.0 |
| Lactococcus lactis | 2.0 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Picolinic Acid against various bacterial strains. The data indicates that picolinic acid is effective against a range of both Gram-positive and Gram-negative bacteria.
Antifungal Activity of Picolinic Acid
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) at pH 5.0 |
| Candida albicans | 0.78 |
Table 3: Minimum Inhibitory Concentration (MIC) of Picolinic Acid against Candida albicans. Picolinic acid also exhibits antifungal properties[1].
Information on the specific antimicrobial activity of brominated picolinates is less documented in comparative studies. However, halogenated compounds, in general, are known to possess significant antimicrobial properties. For instance, 4-bromopicolinic acid has been reported to have antibacterial activity against Staphylococcus aureus. Further research is required to establish a direct comparison of the antimicrobial spectra and potency of brominated versus non-brominated picolinates.
Anticancer Activity
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of picolinates is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., picolinic acid and its brominated derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of picolinates against various microorganisms can be determined using the broth microdilution method.
Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizations
Caption: Workflow for Cytotoxicity and Antimicrobial Susceptibility Testing.
References
A Comparative Guide to the Spectroscopic Data of Picolinate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the three isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical analysis and quality control. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates a typical analytical workflow.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for picolinic, nicotinic, and isonicotinic acids. These values are essential for distinguishing between the three isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data in DMSO-d₆
| Isomer | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Picolinic Acid | 8.76 (d, 1H), 8.10 (d, 1H), 8.03 (t, 1H), 7.67 (t, 1H) | 166.8, 150.2, 148.5, 138.2, 127.5, 125.0 |
| Nicotinic Acid | 13.3 (br s, 1H, COOH), 9.12 (s, 1H), 8.80 (d, 1H), 8.30 (d, 1H), 7.58 (t, 1H) | 167.1, 153.8, 150.9, 137.2, 128.9, 123.8 |
| Isonicotinic Acid | 14.0 (br s, 1H, COOH), 8.79 (d, 2H), 7.83 (d, 2H) | 166.5, 150.8 (2C), 141.5, 122.0 (2C) |
Note: Chemical shifts can vary slightly depending on the experimental conditions such as concentration and temperature.
Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| O-H stretch (carboxylic acid) | ~3400-2500 (broad) | ~3400-2500 (broad) | ~3400-2500 (broad) |
| C=O stretch (carboxylic acid) | 1718 | 1710 | 1712 |
| C=C, C=N ring stretching | 1610, 1580, 1470 | 1620, 1590, 1480 | 1616, 1562, 1478 |
| C-H in-plane bending | 1290, 1150, 1040 | 1295, 1190, 1100 | 1337, 1220, 1060 |
| C-H out-of-plane bending | 760, 690 | 820, 750 | 850, 760 |
Data derived from experimental spectra and theoretical calculations.
Table 3: Predicted Key Mass Spectrometry (EI-MS) Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions and Corresponding Neutral Losses |
| Picolinic Acid | 123 | 106 ([M-OH]⁺), 78 ([M-COOH]⁺, pyridine cation radical), 51 |
| Nicotinic Acid | 123 | 106 ([M-OH]⁺), 78 ([M-COOH]⁺, pyridine cation radical), 51 |
| Isonicotinic Acid | 123 | 106 ([M-OH]⁺), 78 ([M-COOH]⁺, pyridine cation radical), 51 |
Note: While the major fragments are expected to be similar for all three isomers under electron ionization due to the stability of the pyridine ring, the relative intensities of these fragments can differ, aiding in their differentiation, especially when coupled with a chromatographic separation technique like GC-MS.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the picolinate isomer is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid picolinate isomer is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample is then placed on the crystal or the KBr pellet is placed in the sample holder, and the sample spectrum is recorded.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): For GC-MS analysis, the carboxylic acid group of the picolinate isomers is often derivatized to increase volatility. A common method is esterification, for example, by reacting the acid with a fluorinated alcohol like hexafluoroisopropanol in the presence of a catalyst.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The retention times of the derivatized isomers are used for identification, and the corresponding mass spectra are compared to a spectral library or analyzed for characteristic fragmentation patterns.
Visualization: Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of picolinate isomers.
Caption: Workflow for the spectroscopic identification of picolinate isomers.
A Comparative Guide to the Research Landscape of Methyl 5-bromo-3-hydroxypicolinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-3-hydroxypicolinate is a halogenated pyridine derivative that holds significant potential as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility stems from the presence of multiple reactive sites—a bromine atom, a hydroxyl group, and a methyl ester—that allow for diverse chemical modifications. This guide provides a comparative overview of the research surrounding this compound, its structural analogs, and relevant synthetic methodologies, supported by experimental data and procedural outlines.
Synthetic Approaches and Comparative Yields
The synthesis of this compound and its analogs often involves multi-step sequences starting from commercially available pyridine derivatives. While specific literature detailing the synthesis of this compound is not extensively available, analogous preparations of similar compounds, such as 3-bromo-5-methylpyridine, suggest common synthetic pathways.[2] These typically involve diazotization of an amino-precursor followed by a Sandmeyer-type reaction to introduce the bromine atom.
A generalized synthetic workflow for such compounds is depicted below:
Caption: Generalized workflow for the synthesis of a bromo-picoline analog.
For comparison, the synthesis of other functionalized picolinates often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other carbon-based substituents.[3][4][5][6][7] The yields of these reactions are highly dependent on the choice of catalyst, base, and solvent.
| Starting Material | Reaction Type | Product | Reported Yield (%) | Reference |
| 5-Bromo-N-phenylpyridin-3-amine | Suzuki Coupling | N-phenyl-5-arylpyridin-3-amine | Varies (Substrate dependent) | [5] |
| Aryl Halide | Suzuki Coupling | Biaryl Compound | Typically >70% | [3] |
| Diaryl Bromide | Miyaura Borylation | Diaryl Boronic Ester | ~80% | [4] |
Table 1: Comparative Yields for Suzuki-Miyaura Coupling Reactions of Related Bromo-pyridines.
Spectroscopic and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| This compound | C₇H₆BrNO₃ | 232.03 | Not Reported | Expected ¹H NMR signals for aromatic protons, hydroxyl proton, and methyl ester protons. |
| Methyl 5-bromosalicylate | C₈H₇BrO₃ | 231.04 | Not Reported | Intramolecular hydrogen bonding observed.[8] |
| Methyl 5-bromo-2-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | Not Reported | Forms intermolecular O-H···O hydrogen bonds.[9] |
| 3-Bromo-5-methylphenol | C₇H₇BrO | 187.03 | Not Reported | Synthesized via a one-pot C-H activation/borylation/oxidation.[10] |
Table 2: Physicochemical Properties of this compound and Related Compounds.
Biological Activity and Potential Applications
The structural motifs present in this compound are found in various biologically active molecules. The picolinate scaffold is a key component in many agrochemicals and pharmaceuticals.[1] The bromo- and hydroxy- functional groups offer handles for further chemical derivatization to explore a wider chemical space for drug discovery.[1]
For instance, fascaplysin and its analogs, which contain a bromo-indole core, have demonstrated significant antibacterial and antitumor activities.[11] The introduction of a phenyl group at the C-9 position of fascaplysin was shown to enhance its therapeutic potential.[11] This suggests that derivatization of the this compound core could lead to compounds with interesting biological profiles.
The general workflow for evaluating the biological activity of novel compounds synthesized from intermediates like this compound is outlined below:
Caption: Drug discovery workflow starting from a key intermediate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromo-pyridine derivative, which can be adapted for this compound.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Boronic acid or boronic ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, THF/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This guide highlights the current understanding and research directions for this compound. While direct research on this specific molecule is limited, the wealth of information on its analogs and relevant synthetic methodologies provides a strong foundation for future investigations into its potential applications in various fields of chemical and biological sciences.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs [mdpi.com]
Comparative Performance Analysis of Methyl 5-bromo-3-hydroxypicolinate and Alternative Bioactive Compounds
For Immediate Release
This publication provides a comprehensive comparison of the chemical properties and potential biological activities of Methyl 5-bromo-3-hydroxypicolinate against established alternative compounds. This guide is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the performance of this compound based on representative experimental data.
Disclaimer: Publicly available experimental data specifically for this compound is limited. The data presented here for this compound are hypothetical and derived from closely related chemical structures and typical experimental outcomes for this compound class. All data for alternative compounds are based on published experimental results.
Physicochemical and Spectroscopic Characterization
This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and enzyme inhibitors.[1] Its structural characteristics suggest it may act as a scaffold in the design of bioactive molecules. A comprehensive characterization is essential for its application in research and development.
Below is a table summarizing the key physicochemical and hypothetical spectroscopic data for this compound, alongside verified data for Picolinic Acid.
| Property | This compound (Hypothetical) | Picolinic Acid (Alternative) |
| Molecular Formula | C₇H₆BrNO₃ | C₆H₅NO₂ |
| Molecular Weight | 232.03 g/mol | 123.11 g/mol |
| Appearance | White to off-white solid | White solid[2] |
| Melting Point | 145-150 °C | 136-138 °C[2] |
| Solubility | Soluble in methanol, DMSO | Soluble in water (887 g/L)[2] |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.15 (s, 1H), 7.90 (s, 1H), 3.90 (s, 3H) | δ 8.75 (d, 1H), 8.10 (d, 1H), 7.95 (t, 1H), 7.60 (t, 1H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 165.0, 155.0, 145.0, 130.0, 120.0, 115.0, 52.0 | δ 166.5, 150.0, 148.0, 137.5, 127.0, 125.5 |
| Key IR Peaks (cm⁻¹) | 3400-3200 (O-H), 1720 (C=O), 1580 (C=C, aromatic) | 3000-2500 (O-H, carboxylic acid), 1700 (C=O) |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This protocol is based on the general principles of Fischer-Speier esterification.[3][4]
-
Reaction Setup: In a round-bottom flask, 5-bromo-3-hydroxypicolinic acid (1.0 eq) is dissolved in anhydrous methanol (20 mL/g of acid). The flask is placed in an ice bath.
-
Catalyst Addition: Concentrated sulfuric acid (0.1 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is brought to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
References
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-3-hydroxypicolinate: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-3-hydroxypicolinate, ensuring the safety of laboratory personnel and environmental compliance. Adherence to these procedures is critical for minimizing risks associated with handling halogenated organic compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a specific SDS for this compound was not located, the following guidance is based on best practices for handling structurally similar halogenated aromatic compounds.
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound and similar chemicals.
| PPE Category | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-impermeable gloves (inspect before use) and fire/flame resistant, impervious clothing.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator should be used.[1] | Minimizes inhalation of dust, aerosols, or vapors.[1][5] |
II. Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste and segregated for proper disposal.[3] Do not dispose of this material down the drain or in regular trash.
Step 1: Waste Segregation
-
Designate a specific waste container for halogenated organic compounds.[3][6] This is crucial as disposal methods for halogenated and non-halogenated waste streams differ significantly, impacting cost and environmental safety.[7]
-
The container should be made of a compatible material (e.g., a 4-liter white poly bottle or a 5-gallon white plastic carboy) and must be kept closed when not in use.[7]
Step 2: Labeling
-
Immediately label the waste container with a "Hazardous Waste" tag.[3][7]
-
The label must include the full chemical name: "this compound".[3]
-
Record the mass or volume of the waste being added.[6]
Step 3: Waste Collection
-
Solid Waste: Carefully sweep up any solid material, avoiding dust formation, and place it in the designated container.[2][8]
-
Liquid Waste/Solutions: Collect all solutions containing this compound in the designated halogenated waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be placed in a sealed bag, tagged as hazardous waste, and disposed of accordingly.[7]
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within a chemical fume hood.[3] The rinsate must be collected as hazardous waste and added to the halogenated waste container.[3]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The storage area should be cool, dry, and well-ventilated.[1][4][9]
-
Ensure the container is stored in secondary containment to prevent spills.[7]
Step 5: Final Disposal
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[3]
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[4][9] The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1]
III. Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill: Evacuate the immediate area.[1] For small spills, contain the leak and absorb the material with an inert absorbent. Place all cleanup materials in a sealed container and tag it as hazardous waste.[7] For larger spills, contact your institution's EHS for assistance.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and seek medical attention if irritation occurs.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[8][9]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Operational Guide for Methyl 5-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 5-bromo-3-hydroxypicolinate (CAS No. 1242320-57-5). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. The primary hazards associated with this compound are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The signal word for this chemical is Warning , and it is represented by the GHS07 pictogram.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][2] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
2.1. Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood.[1] Ensure the work area is clean and free of clutter.
-
Assemble Materials: Have all necessary equipment, including glassware, weighing supplies, and waste containers, readily available within the fume hood to minimize movement in and out of the controlled area.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible and in good working order.[3][4]
2.2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the work area.
-
Weighing and Transfer:
-
This compound is a solid.
-
Carefully weigh the desired amount of the solid in a tared, sealed container to minimize dust generation.
-
When transferring the solid, use a spatula or other appropriate tool to avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Any unused solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container for halogenated organic waste.
3.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For a large spill, evacuate the area and contact your institution's EHS department immediately.[7]
This information is intended as a guide for trained laboratory personnel. Always consult the specific Safety Data Sheet and your institution's safety protocols before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
